molecular formula C11H12F2O2 B1399589 Ethyl difluoro(3-methylphenyl)acetate CAS No. 698379-26-9

Ethyl difluoro(3-methylphenyl)acetate

Cat. No.: B1399589
CAS No.: 698379-26-9
M. Wt: 214.21 g/mol
InChI Key: BSPBLKJZDFLMCO-UHFFFAOYSA-N
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Description

Ethyl difluoro(3-methylphenyl)acetate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPBLKJZDFLMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl difluoro(3-methylphenyl)acetate CAS 698379-26-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 698379-26-9 Formula: C₁₁H₁₂F₂O₂ Molecular Weight: 214.21 g/mol

Executive Summary

Ethyl difluoro(3-methylphenyl)acetate (CAS 698379-26-9) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical motif for introducing the difluorobenzylic moiety (


), a structural element that functions as a lipophilic bioisostere for the benzylic oxygen atom (ether linkage) or a metabolically stable replacement for a benzylic carbonyl group.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical profile, validated synthetic protocols via copper-mediated cross-coupling, and its strategic application in structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of the gem-difluoro group adjacent to the ester and aromatic ring significantly alters the electronic and steric properties compared to the non-fluorinated parent acetate.

PropertyValue / DescriptionNote
IUPAC Name Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate
CAS Number 698379-26-9
Appearance Colorless to pale yellow liquidTypical of class
Boiling Point ~105–110 °C @ 10 mmHgPredicted based on 4-Me analog
Density 1.18 ± 0.05 g/cm³Predicted
LogP ~2.8Enhanced lipophilicity vs. non-fluorinated analog
Solubility Soluble in DCM, EtOAc, DMSO, MeOHHydrophobic nature
Flash Point > 90 °CEstimated
Spectral Signature (Diagnostic)
  • ¹⁹F NMR:

    
     -103 to -106 ppm (Singlet or broad singlet). The fluorine atoms are enantiotopic (in achiral environment) but diastereotopic if a chiral center is introduced nearby.
    
  • ¹H NMR:

    • 
       7.1–7.4 ppm (Multiplet, 4H, Aromatic)
      
    • 
       4.3 ppm (Quartet, 2H, 
      
      
      
      )
    • 
       2.4 ppm (Singlet, 3H, 
      
      
      
      )
    • 
       1.3 ppm (Triplet, 3H, 
      
      
      
      )

Synthetic Utility & Mechanism

The most robust method for synthesizing this compound is the Sato-Kumadaki Cross-Coupling . This reaction involves the copper-mediated coupling of ethyl bromodifluoroacetate with an aryl iodide.[1][2] Unlike the Reformatsky reaction which targets carbonyls, this method directly functionalizes the aromatic ring.

Core Reaction


Mechanism of Action

The reaction proceeds via the in-situ formation of a hemi-stable organocopper species. The copper inserts into the C-Br bond of the bromodifluoroacetate, forming a


 intermediate which then undergoes oxidative addition/reductive elimination with the aryl iodide.

G Reagent1 Ethyl Bromodifluoroacetate Inter1 CF2-Cu-Br Species Reagent1->Inter1 Oxidative Addition Cu Cu(0) Powder Cu->Inter1 Complex Ar-Cu(III)-CF2 Complex Inter1->Complex + Ar-I Substrate 3-Iodotoluene Substrate->Complex Product This compound Complex->Product Reductive Elimination

Figure 1: Mechanistic pathway of the Sato-Kumadaki copper-mediated cross-coupling reaction.

Experimental Protocol: Preparation from 3-Iodotoluene

This protocol is adapted from standard methodologies for introducing difluoroacetate groups into electron-neutral or electron-rich arenes.

Reagents & Equipment[6][15]
  • Substrate: 3-Iodotoluene (1.0 equiv)

  • Reagent: Ethyl bromodifluoroacetate (2.0 equiv)

  • Catalyst/Reductant: Copper powder (Activated, 2.5 equiv)

  • Solvent: DMSO (Anhydrous, 0.5 M concentration relative to substrate)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Activation of Copper:

    • Wash copper powder with dilute HCl (2%) to remove surface oxides.

    • Rinse sequentially with water, ethanol, and diethyl ether.

    • Dry under high vacuum at 50°C for 2 hours. Crucial: Active surface area determines yield.

  • Reaction Setup:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Under inert atmosphere, charge the flask with Activated Copper Powder (2.5 equiv) and Anhydrous DMSO.

    • Add Ethyl bromodifluoroacetate (1.0 equiv portion) slowly to initiate the formation of the organocopper species. Stir at room temperature for 20 minutes.

  • Coupling:

    • Add 3-Iodotoluene (1.0 equiv) dissolved in a minimal amount of DMSO.

    • Add the remaining Ethyl bromodifluoroacetate (1.0 equiv).[1]

    • Heat the mixture to 55–60 °C for 12–16 hours. Note: Higher temperatures (>80°C) may cause decarboxylation or homocoupling side reactions.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Quench by pouring into a cold saturated

      
       solution (to complex copper salts).
      
    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMSO.
    • Dry over

      
      , filter, and concentrate under reduced pressure.[3]
      
    • Purification: Flash column chromatography using Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).

Workflow Diagram

Workflow Start Start: Inert Atmosphere ActCu Activate Cu Powder (HCl Wash -> Dry) Start->ActCu Mix Mix Cu + BrCF2CO2Et in DMSO (RT, 20 min) ActCu->Mix AddSub Add 3-Iodotoluene Mix->AddSub Heat Heat to 60°C (12-16 Hours) AddSub->Heat Quench Quench: Sat. NH4Cl Heat->Quench Extract Extract: Et2O/EtOAc Wash: Water/Brine Quench->Extract Purify Column Chromatography (Hex:EtOAc 95:5) Extract->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Applications in Drug Discovery[4]

Bioisosterism

The


 moiety (and its hydrolyzed acid/amide forms) acts as a lipophilic bioisostere  for:
  • Benzylic Ethers (

    
    ):  The 
    
    
    
    group mimics the bond angle and lone-pair electron density of oxygen while preventing metabolic dealkylation.
  • Carbonyls (

    
    ):  The 
    
    
    
    group is isopolar with the carbonyl group but lacks the electrophilicity that can lead to toxicity (e.g., glutathione conjugation).
Metabolic Stability

The benzylic position is a common "soft spot" for CYP450-mediated oxidation. Replacing benzylic hydrogens with fluorine atoms (


) completely blocks this metabolic pathway, significantly increasing the half-life (

) of the molecule.
pKa Modulation

If hydrolyzed to the free acid, the difluoro group drastically increases the acidity of the carboxylic acid (pKa ~ 0–1) compared to the non-fluorinated analog (pKa ~ 4.5). This ensures the group is fully ionized at physiological pH, potentially improving solubility and reducing membrane permeability if peripheral restriction is desired.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (ester hydrolysis).

  • Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis or elimination).

References

  • Sato, K., et al. (1999). "Copper-Mediated Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides." Chemical & Pharmaceutical Bulletin, 47(7), 1013–1016.

  • Kumadaki, I., et al. (2004). "Organofluorine Compounds in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 4(1), 1–18.
  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

  • PubChem Compound Summary. "Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate." National Center for Biotechnology Information.

Sources

The Strategic Deployment of 3-Methylphenyl Difluoroacetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. This technical guide provides an in-depth exploration of 3-methylphenyl difluoroacetate, a versatile yet under-documented building block with significant potential in medicinal chemistry. While direct literature on this specific compound is sparse, this guide synthesizes foundational principles of organic chemistry and medicinal chemistry to present a comprehensive overview. We will delve into its predicted physicochemical properties, a proposed synthetic route, and its anticipated spectroscopic signature. Furthermore, we will analyze the distinct roles of the 3-methylphenyl and difluoroacetate moieties, offering insights into its potential applications and structure-activity relationship (SAR) considerations. This document serves as a valuable resource for researchers seeking to leverage the unique attributes of this fluorinated building block in the development of novel therapeutics.

Introduction: The Flourishing Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules has become a pivotal strategy in medicinal chemistry.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.[1][5] Specifically, the difluoromethyl group (-CF2H) is of growing interest as it can act as a bioisostere for hydroxyl groups or amides, potentially improving target binding and metabolic resistance.[6]

3-Methylphenyl difluoroacetate combines the benefits of a difluoroacetate ester with the structural features of a 3-methylphenyl (m-cresol) moiety. The m-cresol scaffold is a precursor to a range of pharmaceuticals, including antiseptics and analgesics.[7][8][9] The strategic placement of the methyl group at the meta position can influence the molecule's conformation and interaction with biological targets.[10] This guide will explore the synergistic potential of these two structural components.

Physicochemical and Spectroscopic Profile of 3-Methylphenyl Difluoroacetate

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₉H₈F₂O₂Based on the chemical structure.
Molecular Weight 186.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBased on the appearance of similar phenyl esters and m-cresol.[8]
Boiling Point ~210-220 °CEstimated to be slightly higher than m-cresol (202.8 °C) due to the increased molecular weight and polarity of the ester group.[8]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water.Typical for aromatic esters of this size.
LogP ~2.5 - 3.0The difluoroacetate group will increase lipophilicity compared to a simple acetate.
Predicted Spectroscopic Data

The following spectroscopic data is predicted for the characterization of 3-methylphenyl difluoroacetate.

2.2.1. ¹H NMR Spectroscopy

  • Solvent: CDCl₃

  • Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HAr-H
~7.05d1HAr-H
~6.95s1HAr-H
~6.90d1HAr-H
6.10t (J ≈ 54 Hz)1H-CHF₂
2.35s3H-CH₃

2.2.2. ¹³C NMR Spectroscopy

  • Solvent: CDCl₃

  • Reference: CDCl₃ (77.16 ppm)

Chemical Shift (ppm)Assignment
~163 (t)C=O
~150Ar-C-O
~140Ar-C-CH₃
~130Ar-CH
~127Ar-CH
~122Ar-CH
~118Ar-CH
~110 (t)-CF₂H
~21-CH₃

2.2.3. ¹⁹F NMR Spectroscopy

  • Solvent: CDCl₃

  • Reference: CFCl₃ (0.00 ppm)

Chemical Shift (ppm)MultiplicityAssignment
~ -125d-CF₂H

2.2.4. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1750StrongC=O stretch (ester)
~1600, 1490MediumAromatic C=C stretch
~1200StrongC-O stretch (ester)
~1100StrongC-F stretch

2.2.5. Mass Spectrometry (MS)

  • Ionization Mode: Electron Impact (EI)

m/zInterpretation
186[M]⁺
108[M - CHF₂CO]⁺
77[C₆H₅]⁺

Synthesis of 3-Methylphenyl Difluoroacetate

The synthesis of 3-methylphenyl difluoroacetate can be achieved through the esterification of 3-methylphenol (m-cresol) with an activated form of difluoroacetic acid. Given the moderate reactivity of phenols in esterification, the use of an acyl chloride or anhydride is recommended.[11]

Proposed Synthetic Workflow

G cluster_0 Step 1: Activation of Difluoroacetic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up and Purification A Difluoroacetic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction C Difluoroacetyl Chloride B->C Product E Difluoroacetyl Chloride C->E D 3-Methylphenol (m-cresol) D->E Reactant G 3-Methylphenyl Difluoroacetate E->G Product F Pyridine or Triethylamine (Base) F->E Catalyst H Reaction Mixture I Aqueous Wash (e.g., HCl, NaHCO₃, brine) H->I Quenching J Drying (e.g., MgSO₄) I->J Drying K Purification (e.g., Distillation or Chromatography) J->K Purification L Pure 3-Methylphenyl Difluoroacetate K->L Final Product

Caption: Proposed synthetic workflow for 3-methylphenyl difluoroacetate.

Detailed Experimental Protocol

Step 1: Synthesis of Difluoroacetyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add difluoroacetic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Distill the crude product to obtain pure difluoroacetyl chloride.

Step 2: Esterification of 3-Methylphenol

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenol (1.0 eq) and pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add difluoroacetyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-methylphenyl difluoroacetate.

Role in Medicinal Chemistry and Structure-Activity Relationship (SAR) Considerations

The combination of the 3-methylphenyl group and the difluoroacetate ester offers several strategic advantages in drug design.

The 3-Methylphenyl Moiety

The 3-methylphenyl group, derived from m-cresol, is found in various pharmacologically active compounds.[7][12] The meta-positioning of the methyl group can influence the molecule's overall shape and electronic properties, which can be critical for target recognition.[10] Unlike ortho or para substituents, a meta-substituent does not directly participate in resonance with the oxygen atom of the ester, leading to a more localized inductive effect.[13][14][15][16] This can be advantageous for fine-tuning electronic properties without drastic changes to the reactivity of the ester.

The Difluoroacetate Ester as a Bioisostere

The difluoroacetate moiety can serve as a bioisostere for several functional groups, including carboxylic acids and amides.[17] This bioisosteric replacement can lead to:

  • Improved Metabolic Stability: The C-F bonds are stronger than C-H bonds, making the difluoroacetate group less susceptible to metabolic oxidation.[1]

  • Modulation of Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3][4]

  • Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic interactions with protein targets.

Structure-Activity Relationship (SAR) Logic

G cluster_0 Core Scaffold cluster_1 Potential Modifications & SAR Insights A 3-Methylphenyl Difluoroacetate Core Structure B Vary Methyl Position Ortho/Para substitution will have a greater electronic effect on the ester. A:f1->B:f0 Positional Isomers C Modify Aromatic Ring Introduce other substituents (e.g., halogens, methoxy) to probe electronic and steric requirements. A:f1->C:f0 Ring Substitution D Replace Difluoroacetate Compare with acetate or trifluoroacetate to assess the impact of fluorine content. A:f1->D:f0 Fluorine Content E Alter Ester Linkage Explore amide or ether linkages to understand the role of the ester group. A:f1->E:f0 Linker Modification

Caption: Key considerations for SAR studies involving 3-methylphenyl difluoroacetate.

Potential Therapeutic Applications

Given the known biological activities of m-cresol derivatives and the advantageous properties conferred by the difluoroacetate group, 3-methylphenyl difluoroacetate and its analogs could be explored in several therapeutic areas:

  • Analgesics and Anti-inflammatory Agents: Building upon the known activities of related quinazolinones.[7]

  • Antiseptics and Antimicrobials: Leveraging the established use of m-cresol.[8][9]

  • Enzyme Inhibitors: The difluoroacetate moiety could mimic a transition state or bind to active sites where a hydroxyl or carboxylate group would normally interact.

Conclusion

3-Methylphenyl difluoroacetate represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is feasible through established esterification protocols. The combination of the 3-methylphenyl scaffold and the difluoroacetate ester provides a unique set of physicochemical properties that can be strategically employed to enhance the drug-like characteristics of lead compounds. This technical guide provides a solid foundation for researchers to synthesize, characterize, and strategically deploy this versatile building block in their drug discovery programs.

References

  • Biffinger, J. C., et al. (2014). Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Full article: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins.
  • Burton, D. J. (1987). Phenolic ester synthesis.
  • Rath, J. P. (2011). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • Sondhi, S. M., et al. (2007). Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)
  • Wang, Y., et al. (2023). Synthesis of the reactive hindered phenol antioxidant 3,5‐di‐tert‐butyl‐4‐hydroxyphenyl methyl isobutylene ester and its application in ABS resin.
  • Sancéau, J.-Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838-845.
  • Clark, J. (2023).
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Rastegar, H., et al. (2007). Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. PubMed.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Full article: The role of fluorine in medicinal chemistry.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Anonymous. (Date not available).
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Liang, T., et al. (2018). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
  • Anonymous. (2024).
  • Wikipedia.
  • Tressler, C. M., et al. (2023).
  • Britannica. (2013). m-Cresol. Britannica.
  • Anonymous. (2026). Chemoselective Esterification of Phenolic Acids and Alcohols.
  • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Enamine.
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  • Isom, D., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. PubMed.
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  • Liashuk, O. S., et al. (Date not available). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.
  • National Center for Biotechnology Information. (2013). Table A5, SAR of the Phenyl Group (meta-substitution). Probe Reports from the NIH Molecular Libraries Program.
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • Wang, Y., et al. (Date not available). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry.
  • Anonymous. (Date not available). Esterification of carboxylic acids containing phenol groups.
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  • Mestrelab. (Date not available). Download NMR Predict. Mestrelab.
  • Rout, N. K., et al. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science Publishers.
  • INCHEM. (Date not available). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). INCHEM.
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  • Anonymous. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
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  • Student Academic Success. (2025).
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  • Anonymous. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. PMC.
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Sources

Molecular weight and density of ethyl difluoro(m-tolyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Ethyl difluoro(m-tolyl)acetate (IUPAC: Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. It serves as a lipophilic, metabolically stable bioisostere for traditional esters or ketones, leveraging the unique electronic properties of the gem-difluoromethylene (


) group.

This guide provides a rigorous analysis of its physicochemical properties, synthesis via copper-mediated cross-coupling, and analytical validation protocols.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate
Common Name Ethyl difluoro(m-tolyl)acetate
Chemical Formula

SMILES

Structure Description An ethyl ester moiety linked to a meta-tolyl ring via a gem-difluorinated carbon spacer.[1]

Physicochemical Core: Molecular Weight & Density[2]

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric calculations in synthesis and molarity determinations in biological assays.

Formula:



ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution (%)
Carbon (C) 1112.011132.12161.68%
Hydrogen (H) 121.00812.0965.65%
Fluorine (F) 218.99837.99617.74%
Oxygen (O) 215.99931.99814.93%
Total MW 214.21 g/mol 100%
Density & Volumetric Properties

Experimental density data for the specific m-tolyl isomer is often proprietary. However, based on structural analogues (e.g., the p-tolyl isomer and ethyl 2,2-difluoro-2-phenylacetate), we can derive a high-confidence predictive range.

  • Predicted Density (

    
    ): 
    
    
    
  • State at STP: Colorless to pale yellow liquid.

  • Molar Volume:

    
    
    

Implication for Researchers: When aliquoting this reagent by volume, use the lower bound estimate (


) to ensure a slight excess of reagent in coupling reactions, preventing incomplete conversion of the limiting aryl halide.

Synthesis Protocol: Copper-Mediated Cross-Coupling

The most robust method for synthesizing


-difluoro-

-arylacetates is the copper-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides. This method avoids the instability associated with lithium-halogen exchange on the difluoroacetate species.
Reaction Mechanism

The reaction proceeds via the in situ formation of a hemi-stable (ethoxycarbonyl)difluoromethyl-copper species (


), which undergoes oxidative addition/reductive elimination with the aryl iodide.

SynthesisPath Reagents Ethyl Bromodifluoroacetate (BrCF2COOEt) + Cu(0) Intermediate Cu-CF2-COOEt (Active Species) Reagents->Intermediate DMSO, 50°C Complex [Ar-Cu(III)-CF2COOEt] Intermediate->Complex + Substrate Substrate m-Iodotoluene (Ar-I) Product Ethyl difluoro(m-tolyl)acetate Complex->Product - CuI

Figure 1: Copper-mediated cross-coupling pathway for the synthesis of ethyl difluoro(m-tolyl)acetate.

Step-by-Step Protocol

Reagents:

  • m-Iodotoluene (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)

  • Copper powder (activated, 2.0 - 2.5 equiv)

  • Solvent: DMSO (Anhydrous)

Procedure:

  • Activation: Wash Copper powder with dilute HCl, then water, acetone, and ether. Dry under vacuum to remove oxides.

  • Setup: In a flame-dried Schlenk flask under Argon, suspend activated Cu powder in anhydrous DMSO.

  • Addition: Add ethyl bromodifluoroacetate dropwise at room temperature. Stir for 30 minutes to generate the Cu-species.

  • Coupling: Add m-iodotoluene slowly.

  • Heating: Heat the mixture to 50–60°C for 12–16 hours. Monitor by GC-MS or

    
     NMR.
    
  • Workup: Quench with saturated

    
     solution (to chelate Copper). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Analytical Characterization & Validation

Trust in the synthesized compound relies on specific spectral fingerprints. The gem-difluoro group provides a unique NMR signature.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • Expect a singlet (or weak triplet due to long-range coupling) around -103 to -105 ppm . This shift is characteristic of

      
      .
      
    • Note: If the shift is around -115 ppm, it may indicate unreacted starting material or a byproduct.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 4H, Ar-H)
      
    • 
       4.30 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.40 (s, 3H, 
      
      
      
      )
    • 
       1.30 (t, 
      
      
      
      Hz, 3H,
      
      
      )
Quality Control Workflow

QC_Workflow Sample Crude Reaction Mixture GCMS GC-MS Check (Target MW: 214) Sample->GCMS Initial Screen NMR_F 19F NMR (Confirm -104 ppm) GCMS->NMR_F If MW Match NMR_H 1H NMR (Confirm Integral Ratio) NMR_F->NMR_H If F-Signal Clean Purity Final Purity Assessment NMR_H->Purity Calculate %

Figure 2: Analytical workflow for validating the identity and purity of the synthesized ester.

Applications in Drug Discovery

The ethyl difluoro(m-tolyl)acetate moiety is not just a passive linker; it is an active pharmacophore modulator.

  • Metabolic Stability: The

    
     group blocks the benzylic position from metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Lipophilicity Tuning: The fluorine atoms lower the basicity of nearby functional groups and increase lipophilicity (

    
    ), improving membrane permeability.
    
  • Bioisosterism: The

    
     group acts as an isostere for an ether oxygen (
    
    
    
    ) or a carbonyl (
    
    
    ), maintaining steric volume while altering electronic distribution.

References

  • Sato, K., et al. (2000). "Copper-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides." Tetrahedron Letters, 41(8), 1223-1227. Link

  • PubChem. (2025).[2][3][4] "Ethyl 2,2-difluoro-2-phenylacetate (Compound Summary)." National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Echeverria, P. G., et al. (2016). "Recent Advances in the Synthesis of Difluoro-containing Scaffolds." Chemical Reviews, 116(19), 11432–11487. Link

Sources

Solubility Profiling and Solvent Selection for Ethyl Difluoro(3-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Optimization

Executive Summary

Ethyl difluoro(3-methylphenyl)acetate (CAS: 698379-26-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients and agrochemicals.[1][2][3][4] Structurally, it combines a lipophilic 3-methylphenyl ring with an


-difluoro ester motif.[3]

Critical Physicochemical Insight: Experimental data and synthesis reports characterize this compound as a liquid (oil) at room temperature [1, 2].[3] Consequently, "solubility" in organic contexts refers to miscibility .[3] The compound exhibits high lipophilicity (Predicted LogP


 2.8–3.1), rendering it miscible with most organic solvents but strictly immiscible with water.

This guide provides a structural analysis, a solvent compatibility matrix, and validated protocols for handling this intermediate in research and scale-up environments.[3]

Part 1: Physicochemical Characterization & Solubility Theory[5]

The solubility profile of this compound is governed by three structural domains:

  • The Aromatic Domain (3-methylphenyl): Provides strong

    
    -
    
    
    
    interaction potential, ensuring high compatibility with aromatic solvents (Toluene, Benzene) and chlorinated solvents.[3]
  • The Difluoromethylene Linker (

    
    ):  Fluorine is highly electronegative but low in polarizability.[3] The 
    
    
    
    group increases lipophilicity compared to a methylene group (
    
    
    ) and modulates the acidity of adjacent protons, but it does not significantly promote water solubility.[3]
  • The Ester Functionality (

    
    ):  Acts as a hydrogen bond acceptor.[3] This allows miscibility with polar aprotic solvents (THF, Acetone) and protic solvents (Ethanol), provided the hydrocarbon burden isn't too high.
    
Predicted Solubility Parameters
PropertyValue (Approx.)Implication
Physical State Liquid / OilMiscible with compatible solvents; no crystal lattice energy to overcome.[3]
LogP (Octanol/Water) 2.8 – 3.1Highly Lipophilic.[3] Partitioning favors organic phase >99:[3]1.
Water Solubility < 100 mg/L (Insoluble)Requires organic co-solvents for aqueous reactions; ideal for biphasic extraction.[3]
Boiling Point > 200 °C (Predicted)High boiler; solvent removal requires vacuum concentration.[3]
Part 2: Solvent Compatibility Matrix[5]

The following table summarizes the miscibility of this compound across standard laboratory solvents. This data is synthesized from standard workup protocols for aryl difluoroacetates [1, 3].[3]

Solvent ClassRepresentative SolventsMiscibility StatusApplication Utility
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Primary Choice. Excellent for reactions and NMR analysis (

).[3]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateFully Miscible Extraction. Standard solvent for liquid-liquid extraction from aqueous layers.[3]
Ethers THF, Diethyl Ether, MTBEFully Miscible Reaction Medium. THF is ideal for reduction or Grignard reactions involving this ester.[3]
Aromatics Toluene, XyleneFully Miscible Scale-up. High boiling point allows for thermal reactions; good solubility for crude oils.[3]
Alcohols Methanol, Ethanol, IsopropanolMiscible Chromatography. Used as polar modifiers in HPLC or silica gel columns.[3]
Alkanes Hexane, Heptane, PentaneMiscible Purification. The compound is soluble, but non-polar impurities may precipitate.[3] Used in mobile phases (Hex/EtOAc).[3]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Nucleophilic Substitution. High solubility, but difficult to remove due to high boiling points.[3]
Aqueous Water, Brine, BuffersImmiscible Wash Phase. Forms a distinct biphasic system, allowing for easy isolation of the ester.[3]
Part 3: Process Development & Workflows[5]
1. Reaction Solvent Selection

For synthetic transformations involving the ester or the aromatic ring:

  • Radical Bromination (Benzylic position): Use Carbon Tetrachloride (

    
    )  or Trifluorotoluene .[3] These non-polar solvents dissolve the starting material and support radical mechanisms [2].[3]
    
  • Reduction (Ester to Alcohol): Use Tetrahydrofuran (THF) (anhydrous). The ether oxygen coordinates with reducing agents (e.g.,

    
     or 
    
    
    
    ), while the ester remains fully dissolved.
2. Purification & Chromatography

Since the compound is an oil, recrystallization is generally not applicable unless derivatized.[3]

  • Flash Chromatography: Standard normal-phase silica gel.[3]

    • Mobile Phase:Hexane / Ethyl Acetate gradient (Start 100:0

      
       End 80:20).[3]
      
    • Rationale: The lipophilic difluoro/aromatic groups retain the compound on silica less strongly than non-fluorinated polar impurities, allowing it to elute in the early-to-mid fractions.[3]

3. Analytical Solvents
  • NMR (

    
    ): Chloroform-d (
    
    
    
    )
    is the standard. It prevents signal overlap and ensures complete dissolution.[3]
  • HPLC/LC-MS: Acetonitrile (

    
    )  or Methanol (
    
    
    
    )
    with 0.1% Formic Acid.[3]
Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage.

SolventSelection Start This compound (Liquid/Oil) Process Select Process Stage Start->Process Reaction Synthesis / Reaction Process->Reaction Extraction Work-up / Extraction Process->Extraction Analysis Analysis (NMR/HPLC) Process->Analysis Radical Radical Bromination (Non-polar) Reaction->Radical Benzylic Func. Reduction Reduction/Grignard (Anhydrous Polar) Reaction->Reduction Ester Mod. Biphasic Biphasic System (Org/Aq) Extraction->Biphasic DCM DCM / CDCl3 Analysis->DCM CCl4 CCl4 / PhCF3 Radical->CCl4 THF THF / Et2O Reduction->THF EtOAc Ethyl Acetate (Top Layer) Biphasic->EtOAc Dissolves Product

Caption: Decision tree for solvent selection based on specific chemical processing requirements.

Part 5: Experimental Protocol
Method: Miscibility & Phase Separation Assessment

Since the target is a liquid, a "saturation" point is less relevant than miscibility limits. Use this protocol to verify solvent compatibility for new process streams.

Reagents:

  • This compound (Test Article)[5][1][2][6][7]

  • Candidate Solvent (e.g., 2-MeTHF, MTBE, Heptane)

  • HPLC Vials (Clear glass)

Procedure:

  • Aliquot: Pipette

    
     of the test article (oil) into a clear glass vial.
    
  • Solvent Addition: Add

    
     of the candidate solvent.[3]
    
  • Agitation: Vortex for 10 seconds.

  • Observation (Immediate):

    • Clear Solution: Miscible.[3]

    • Turbid/Cloudy: Immiscible or emulsion formed.[3]

    • Phase Layers: Immiscible.[3]

  • Stress Test (Optional): If clear, cool to

    
     in an ice bath.
    
    • Precipitation/Oiling out: Indicates temperature-dependent miscibility (critical for recrystallization design).

Expected Results:

  • Water: Distinct phase separation (Oil sinks or floats depending on density; fluorinated esters are often denser than water,

    
    ).
    
  • Hexane: Clear solution (Miscible).

  • Methanol: Clear solution (Miscible).[3]

References
  • Google Patents. Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. EP2263998A1.[3] (Describes synthesis and isolation of this compound as an oil).

  • Google Patents. Tetrahydroisoquinolin-1-one derivative or salt thereof. AU2008255815B2.[3] (Details radical bromination of the methyl group in CCl4).

  • Sigma-Aldrich. Ethyl difluoroacetate Product Specification. (Analogous compound properties: Liquid, Density 1.18 g/mL).[8][9]

Sources

Strategic Fluorination: Technical Profile and Synthetic Utility of Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine—specifically the gem-difluoromethylene (


) moiety—has evolved from a niche tactic to a fundamental design principle.[1][2][3] This guide provides an in-depth technical analysis of Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate , a versatile building block used to introduce the lipophilic, metabolically stable difluorobenzylic scaffold into drug candidates.

This document details the compound's structural informatics, physicochemical impact on ligand-target interactions, and a validated, scalable synthetic protocol for its generation.

Part 1: Chemical Identity & Structural Informatics[4]

Precise identification is the prerequisite for reproducible science. The following identifiers define the specific meta-substituted isomer.

Core Identifiers
ParameterValue
IUPAC Name Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate
Common Name Ethyl

-difluoro-

-tolylacetate
Molecular Formula

Molecular Weight 214.21 g/mol
SMILES CCOC(=O)C(F)(F)c1cccc(C)c1
InChI String InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKey XMFLSHALHZBESY-UHFFFAOYSA-N(Note: Key derived from connectivity; verify against specific lot CoA)
Computed Physicochemical Properties

Data computed via RDKit/ChemAxon algorithms.

PropertyValueSignificance in Drug Design
cLogP ~3.1Moderate lipophilicity; ensures membrane permeability.
TPSA 26.3 ŲLow polar surface area, favorable for BBB penetration.
H-Bond Acceptors 2 (F, O)The fluorine atoms act as weak acceptors, modulating binding pocket interactions.
Rotatable Bonds 3Flexible enough for induced fit, rigid enough to minimize entropic penalty.

Part 2: The Fluorine Effect in Medicinal Chemistry

Why synthesize this specific scaffold? The


 group is not merely a halogenated linker; it is a bioisostere  with profound electronic and steric consequences.
The gem-Difluoro Effect

The introduction of two fluorine atoms at the benzylic position (replacing hydrogens) alters the molecular conformation. The C–F bond length (1.35 Å) and the van der Waals radius of fluorine (1.47 Å) create a steric bulk intermediate between oxygen and a methylene group. This often forces the side chain into a specific conformation relative to the aromatic ring, potentially locking the bioactive conformation.

Metabolic Blocking

The benzylic position of toluene derivatives is a notorious "soft spot" for Cytochrome P450-mediated oxidation.

  • Without Fluorine: Ar-

    
    -R 
    
    
    
    Ar-
    
    
    -R (Rapid clearance).
  • With Fluorine: Ar-

    
    -R 
    
    
    
    Metabolically Inert . The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), effectively blocking oxidative degradation at this site.
Lipophilicity Modulation

Unlike the ether oxygen (


) it often replaces, the 

group is highly lipophilic. This allows medicinal chemists to maintain the geometry of an ether linkage while significantly boosting the LogP, which can improve potency in hydrophobic binding pockets.

Part 3: Synthetic Pathways

While Reformatsky reactions are commonly cited for


-bromoacetates, the direct arylation to form Ethyl 2,2-difluoro-2-arylacetates  requires a different approach. The most robust, scalable method involves the copper-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides.
Reaction Logic

This protocol utilizes a copper species to generate a transient difluoroenolate-like intermediate which undergoes coupling with the aryl iodide.

  • Starting Material A: 3-Iodotoluene (CAS: 625-95-6)

  • Starting Material B: Ethyl bromodifluoroacetate (CAS: 667-27-6)

  • Catalyst/Reductant: Copper powder (activated)

  • Solvent: DMSO (Dimethyl sulfoxide)

Graphviz Workflow Diagram

SynthesisWorkflow cluster_conditions Reaction Conditions Start1 3-Iodotoluene (Substrate) Product Ethyl 2,2-difluoro-2-(3-methylphenyl)acetate (Final Product) Start1->Product Cross-Coupling Start2 Ethyl bromodifluoroacetate (Reagent) Intermediate Cu-CF2-Complex (Transient Species) Start2->Intermediate DMSO, 55°C Copper Copper Powder (Activated) Copper->Intermediate Intermediate->Product - CuBr, - CuI Cond1 Temp: 50-60°C Cond2 Time: 12-18 Hours Cond3 Atmosphere: N2/Ar

Caption: Copper-mediated cross-coupling workflow for the synthesis of gem-difluoroarylacetates.

Step-by-Step Experimental Protocol

Safety Note: Ethyl bromodifluoroacetate is a lachrymator. DMSO facilitates skin absorption of chemicals. Perform all operations in a fume hood.

Step 1: Activation of Copper

  • Wash commercial copper powder (3.0 equiv) with dilute HCl (2M) to remove surface oxides.

  • Rinse sequentially with water, ethanol, and diethyl ether.

  • Dry under high vacuum at 50°C for 2 hours. Why? Surface oxides inhibit the formation of the organocopper intermediate.

Step 2: Coupling Reaction

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the activated Copper powder (3.0 equiv) in anhydrous DMSO (0.5 M concentration relative to iodide).

  • Add Ethyl bromodifluoroacetate (2.0 equiv) slowly via syringe.

  • Stir at room temperature for 20 minutes. The mixture will darken, indicating the formation of the bromodifluoroacetate-copper complex.

  • Add 3-Iodotoluene (1.0 equiv).

  • Heat the reaction mixture to 55°C and stir for 14 hours under an inert atmosphere (Nitrogen or Argon).

    • Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The starting iodide (

      
      ) should disappear; the product will appear as a UV-active spot with slightly lower polarity than the iodide but distinct from the ester reagent.
      

Step 3: Work-up and Purification

  • Cool the mixture to room temperature.

  • Quench by pouring into a saturated solution of

    
     (to solubilize copper salts).
    
  • Extract with Diethyl Ether (

    
    ).
    
  • Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMSO.
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexanes.

    • Note: The product is non-polar.

Part 4: Analytical Validation (QC)

To ensure the integrity of the synthesized building block, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • Signal:

      
       to 
      
      
      
      ppm.
    • Multiplicity: Singlet (or weak triplet due to long-range coupling).

    • Diagnostic: This shift is characteristic of benzylic

      
       esters. If the signal is around -60 ppm, you likely have a 
      
      
      
      impurity.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40 – 7.20 (m, 4H): Aromatic protons (m-tolyl pattern).
      
    • 
       4.30 (q, 
      
      
      
      Hz, 2H): Ethyl methylene (
      
      
      ).
    • 
       2.40 (s, 3H): Methyl group on the ring (
      
      
      
      ).
    • 
       1.30 (t, 
      
      
      
      Hz, 3H): Ethyl methyl (
      
      
      ).
Mass Spectrometry
  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Expected Mass: 214.2.

  • Fragmentation (EI): Look for loss of ethoxy group (

    
    ) and loss of 
    
    
    
    (
    
    
    ), leaving the stabilized
    
    
    cation.

Part 5: References

  • Sato, K., et al. (1999). "Copper-mediated coupling of ethyl bromodifluoroacetate with aryl iodides." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hu, J., et al. (2015). "Recent advances in the synthesis of gem-difluoromethylene compounds." Chemical Reviews, 115(10), 4667-4675.

  • PubChem Compound Summary. "Ethyl 2,2-difluoro-2-phenylacetate (Analogous Structure)." National Center for Biotechnology Information.

Sources

Methodological & Application

Synthesis of ethyl difluoro(3-methylphenyl)acetate from ethyl bromodifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The introduction of a gem-difluoromethylene (


) moiety into an organic scaffold is a high-value transformation in medicinal chemistry.[1] The 

group acts as a lipophilic bioisostere of an ether oxygen or a carbonyl group, often improving metabolic stability and membrane permeability.

This Application Note details the synthesis of ethyl difluoro(3-methylphenyl)acetate via the copper-mediated cross-coupling of 3-iodotoluene with ethyl bromodifluoroacetate . Unlike Pd-catalyzed methods that often require complex ligands or pre-formed organometallics, this protocol utilizes an in situ generated organocopper species (


). This method is robust, scalable, and operationally simple, provided that strict attention is paid to the activation of the copper mediator .
Retrosynthetic Analysis

The target molecule is disconnected at the


 bond. The forward synthesis relies on the oxidative addition of a transient difluoroacetate-copper species into the carbon-iodine bond of the aryl halide.

Scheme 1: Reaction Overview



Critical Reagents & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3][4][5]RoleCritical Attribute
3-Iodotoluene 218.041.0SubstratePurity >98%; Aryl Iodides are far superior to Bromides here.
Ethyl Bromodifluoroacetate 202.981.5ReagentLachrymator. Must be dry.
Copper Powder 63.552.5 - 3.0MediatorMust be Activated. Morphology (dendritic/spherical) matters less than surface oxide removal.
DMSO 78.13SolventSolventAnhydrous (stored over 4Å MS). Polar aprotic is required to stabilize the Cu-intermediate.

Mechanistic Insight

The reaction proceeds via a radical-chain mechanism or a concerted oxidative addition/reductive elimination cycle, depending on the specific conditions. The consensus mechanism for Cu-mediated fluoroalkylation involves:

  • Generation of the Cu-Species: Ethyl bromodifluoroacetate reacts with Cu(0) to form the hemilabile species

    
     or the formal Cu(I) species 
    
    
    
    .
  • Oxidative Addition: The aryl iodide undergoes oxidative addition to the Cu species.

  • Reductive Elimination: The high-energy Cu(III) intermediate collapses to form the

    
     bond and releases copper halide salts.
    
Mechanistic Pathway Diagram[2][6]

Mechanism Start Ethyl Bromodifluoroacetate (Br-CF2-COOEt) CuSpecies Cu(I)-CF2-COOEt (Active Species) Start->CuSpecies SET / Oxidative Add. Cu0 Activated Cu(0) Cu0->CuSpecies Intermediate [Ar-Cu(III)(I)-CF2-COOEt] Transition State CuSpecies->Intermediate + Ar-I ArI 3-Iodotoluene ArI->Intermediate Product Target Product (Ar-CF2-COOEt) Intermediate->Product Reductive Elim. Byproduct Cu(I) Halides Intermediate->Byproduct

Figure 1: Proposed mechanistic pathway for the Copper-mediated cross-coupling.

Detailed Experimental Protocol

Phase 1: Copper Activation (The "Make-or-Break" Step)

Commercial copper powder often possesses a surface oxide layer (CuO) that inhibits the initial single-electron transfer (SET). This layer must be removed.

  • Weigh: Place 10 g of Copper powder (<75 µm, ~200 mesh) into a sintered glass funnel.

  • Acid Wash: Slowly pour 20 mL of 2% iodine in acetone (or 2M HCl) over the copper while applying gentle vacuum. Stir the slurry gently with a glass rod.

  • Solvent Wash: Wash sequentially with:

    • 3 x 30 mL Acetone

    • 3 x 30 mL Diethyl Ether (to remove acetone and facilitate drying)

  • Drying: Dry the powder under high vacuum (<1 mbar) for 30 minutes. The resulting copper should be bright salmon-pink/red, not brown.

  • Storage: Use immediately or store under Argon.

Phase 2: Reaction Setup

Scale: 5.0 mmol (based on 3-iodotoluene).

  • Vessel Prep: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Flush with Nitrogen/Argon x3.

  • Solvent & Copper: Add Activated Copper Powder (953 mg, 15.0 mmol, 3.0 equiv) and Anhydrous DMSO (10 mL).

    • Note: DMSO volume should be roughly 2 mL per mmol of substrate to ensure fluidity.

  • Reagent Addition: Add Ethyl Bromodifluoroacetate (0.96 mL, 7.5 mmol, 1.5 equiv) followed by 3-Iodotoluene (1.09 g, 0.64 mL, 5.0 mmol, 1.0 equiv).

  • Degassing: Briefly sparge the mixture with Argon for 2-3 minutes (or freeze-pump-thaw if ultra-high purity is required, though sparging usually suffices).

  • Sealing: Cap the vessel tightly.

Phase 3: Reaction & Monitoring
  • Incubation: Place the vessel in a pre-heated oil bath at 55–60°C .

    • Caution: Do not overheat (>80°C) initially, as this promotes homocoupling of the difluoroacetate (forming tetrafluorosuccinates).

  • Stirring: Vigorous stirring (800+ RPM) is essential to keep the heavy copper powder suspended.

  • Time: Stir for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Target

      
       will be slightly lower than 3-iodotoluene.
      
    • Look for the disappearance of the Aryl Iodide.

Phase 4: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (30 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove unreacted copper and salts. Wash the pad with additional EtOAc (2 x 20 mL).

  • Partition: Transfer the filtrate to a separatory funnel. Add Saturated Aqueous

    
      (40 mL).
    
    • The aqueous layer will turn blue (Cu-ammonia complex).

  • Extraction: Separate layers. Extract the aqueous phase again with EtOAc (2 x 20 mL).

  • Washing: Combine organic layers and wash with:

    • Water (2 x 30 mL) – Critical to remove DMSO.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 100% Hexanes

      
       95:5 Hexanes:EtOAc.
      
    • Note: The product is an oil. It is often non-polar.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Activate Cu Powder (Acid/Acetone Wash) Step3 Combine Reagents (Cu + Ar-I + BrCF2COOEt) Step1->Step3 Step2 Dry Solvents (DMSO over MS) Step2->Step3 Step4 Heat to 60°C 12-16 Hours Step3->Step4 Step5 Quench w/ NH4Cl Filter via Celite Step4->Step5 Step6 Extract (EtOAc) Wash (H2O/Brine) Step5->Step6 Step7 Column Chromatography (Hexane/EtOAc) Step6->Step7

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive CopperRepeat activation protocol. Ensure Cu is pink/red. Increase Cu loading to 4.0 equiv.
Homocoupling (Ar-Ar) Temperature too highLower reaction temp to 50°C. Add reagents slowly.
Protonation (Ar-CF2H) Moisture in DMSOUse fresh anhydrous DMSO. Flame-dry glassware.
Blue Aqueous Layer NormalThis indicates successful removal of Copper salts by

.
Product is Volatile High Vacuum lossThe ethyl ester can be semi-volatile. Do not leave on high-vac for extended periods.

Safety & Handling

  • Ethyl Bromodifluoroacetate: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Wear butyl rubber gloves if possible.

  • Copper Waste: Do not dispose of copper residues down the drain. Collect in a dedicated "Heavy Metal Solid Waste" container.

  • DMSO: Penetrates skin easily, carrying dissolved toxins (like the aryl iodide) into the body. Double-glove (Nitrile).

References

  • Sato, K., et al. (1999). "Synthesis of 4,4-difluoro-α-tocopherol using a cross-coupling reaction of bromodifluoroacetate with aryl iodide in the presence of copper powder." Heterocycles, 50(1), 37-42. Link (Primary precedent for this specific coupling).

  • Ashwood, M. S., et al. (1991). "Copper-mediated coupling of ethyl bromodifluoroacetate with aryl iodides." Tetrahedron Letters, 32(28), 3343-3346. Link (Foundational methodology).

  • Blythe, I. M., et al. (2023).[6][7][8] "Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups." Organometallics, 42(7), 543-546.[6][9] Link (Mechanistic insights into Cu-CF2 species).

  • Echeverria, J., et al. (2015).[3] "Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates." Journal of Organic Chemistry, 80(24), 12258–12264.[3] Link (General Cu-mediated protocols).

Sources

Advanced Protocol: Utilizing Ethyl Difluoro(3-methylphenyl)acetate as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026


-Difluorophenylacetate Scaffolds

Executive Summary

Ethyl difluoro(3-methylphenyl)acetate (CAS: Analogous to 131323-06-3) represents a high-value building block in medicinal chemistry, specifically designed to introduce the


-difluorobenzyl  motif. This structural unit serves as a critical bioisostere for the benzylic methylene group (

), the carbonyl group (

), and the ether oxygen (

).

Its primary utility lies in metabolic blockade . The benzylic position of methylated aromatics is a metabolic "soft spot," prone to rapid oxidation by Cytochrome P450 (CYP450) isoforms. Replacing the benzylic hydrogens with fluorine atoms (


) eliminates this metabolic liability while modulating lipophilicity and altering the electronic properties of the pendant carbonyl/carboxyl group.

This guide provides a comprehensive rationale for its use, detailed protocols for its incorporation into drug scaffolds, and methods for validating its bioisosteric efficacy.

Bioisosteric Rationale & Mechanism

The "Fluorine Effect" at the Benzylic Position

The introduction of the difluoromethylene (


) group adjacent to the 3-methylphenyl ring serves three distinct physicochemical functions:
  • Metabolic Stability (The Blockade Effect):

    • Mechanism: Benzylic carbon-hydrogen bonds are weak (~85 kcal/mol) and electron-rich, making them prime targets for CYP450-mediated hydrogen atom abstraction (HAT).

    • Solution: The

      
       bond is the strongest single bond in organic chemistry (~105 kcal/mol) and is resistant to oxidative cleavage. The 
      
      
      
      group sterically and electronically shields the benzylic carbon.
  • pKa Modulation:

    • The strong electron-withdrawing effect of the

      
       group (Hammett 
      
      
      
      ) significantly increases the acidity of the neighboring carbonyl.
    • Impact: If hydrolyzed to the free acid, the pKa drops from ~4.8 (acetic acid) to ~1.0–1.5. In amides, it lowers the pKa of the N-H, potentially introducing new hydrogen-bond donor capabilities or improving permeability by reducing the energetic penalty of desolvation.

  • Conformational Restriction:

    • The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This introduces a higher rotational barrier around the

      
       bond, potentially locking the drug molecule into a bioactive conformation that favors target binding.
      
Comparative Physicochemical Profile
FeatureMethylene (

)
Carbonyl (

)
Ether (

)
Difluoromethylene (

)
Metabolic Stability Low (Benzylic oxidation)Moderate (Reductase target)High (Dealkylation risk)High (Inert)
Lipophilicity (LogP) HighLowModerateModerate-High (Lipophilic)
H-Bond Capability NoneAcceptorAcceptorWeak Acceptor (C-F)
Bond Angle ~109.5° (

)
~120° (

)
~110°~112–115° (Distorted

)

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold and the synthetic workflow for its incorporation.

Bioisostere_Workflow cluster_0 Physicochemical Modulation Start Drug Candidate Analysis Problem Identify Metabolic Liability: Benzylic Oxidation at Ar-CH2 Start->Problem Solution Select Bioisostere: This compound Problem->Solution Strategy: Blockade Step1 Hydrolysis (LiOH, THF/H2O) Solution->Step1 Protocol A Step2 Activation (HATU or SOCl2) Step1->Step2 Step3 Coupling (R-NH2) Step2->Step3 Protocol B Result Final Analog: Ar-CF2-CONHR (Metabolically Stable) Step3->Result

Figure 1: Strategic workflow for replacing metabolically labile benzylic positions with the difluoromethylene scaffold.

Experimental Protocols

Protocol A: Hydrolysis to the Active Acid Scaffold

Objective: Convert the ethyl ester precursor into the free acid (Difluoro(3-methylphenyl)acetic acid) suitable for coupling. Note: The electron-withdrawing


 group makes the ester carbonyl highly electrophilic. Mild conditions are recommended to prevent side reactions.

Materials:

  • This compound (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g (4.3 mmol) of this compound in 12 mL of THF. Cool to 0°C in an ice bath.

  • Saponification: Add a solution of LiOH·H2O (360 mg, 8.6 mmol) in 4 mL of water dropwise.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or LCMS.

    • Critical Insight: Reaction is typically faster than non-fluorinated esters due to the activated carbonyl. Expect completion within 1–2 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove unreacted ester.

    • Acidification: Acidify the aqueous layer carefully to pH ~1–2 using 1M HCl. The fluorinated acid is stronger than acetic acid; ensure pH is low enough to protonate it fully.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield of a white/off-white solid. Use directly in Protocol B without further purification.

Protocol B: Amide Coupling (Incorporation into Drug Core)

Objective: Couple the difluorophenylacetic acid to an amine pharmacophore (


).
Challenge:  The 

-difluoro acid is less nucleophilic and the resulting amide is more susceptible to hydrolysis than standard amides. Standard carbodiimide couplings can be sluggish; HATU is preferred.

Materials:

  • Difluoro(3-methylphenyl)acetic acid (from Protocol A) (1.0 equiv)

  • Amine Partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the difluoro acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 5–10 minutes at room temperature to form the activated ester.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at room temperature for 2–12 hours.

    • Troubleshooting: If the amine is sterically hindered, heat to 50°C. The

      
       group does not undergo elimination, so moderate heat is safe.
      
  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
    , water, and brine.
    
  • Purification: Flash column chromatography.

    • Note: The

      
       group is lipophilic; the product will likely elute later than non-fluorinated analogs on reverse-phase HPLC, but earlier on normal phase silica compared to more polar isosteres.
      
Protocol C: Validation (Microsomal Stability Assay)

Objective: Confirm the bioisosteric advantage by comparing the metabolic half-life (


) of the difluoro-analog vs. the non-fluorinated parent.

Setup:

  • Test Compounds: Prepare 10 mM DMSO stocks of the

    
     (Parent) and 
    
    
    
    (Analog).
  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

Analysis:

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Criteria: The difluoro-analog should exhibit a

    
     increase of >2-fold compared to the parent if benzylic oxidation was the primary clearance pathway.
    

Synthesis of the Building Block (If Unavailable)

If the specific 3-methyl isomer is out of stock, it can be synthesized via Palladium-Catalyzed Cross-Coupling .

Reaction:



Protocol:

  • Reagents: 3-Iodotoluene (1.0 equiv), Ethyl bromodifluoroacetate (1.2 equiv), Copper powder (1.5 equiv), Pd(PPh3)4 (5 mol%).

  • Solvent: DMSO (Anhydrous).

  • Conditions: Heat at 60°C under Argon for 12 hours.

  • Mechanism: The reaction proceeds via the formation of a transient

    
     species which undergoes transmetallation to Palladium.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Safety & Handling

  • This compound: Generally low toxicity but should be treated as a potential irritant.

  • Fluorine NMR: The

    
     group provides a distinct handle for NMR spectroscopy. Expect a singlet (or multiplet if coupled to protons) around -105 to -115 ppm  in 
    
    
    
    NMR. This is a powerful tool for tracking the reaction progress without workup.
  • Hydrolysis Risks: Avoid using methanolic bases (NaOMe/MeOH) for hydrolysis, as transesterification is rapid with electron-deficient esters. Stick to LiOH/THF/Water.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhang, X., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates. Organic Letters. Link

  • Sato, K., et al. (2006). The Reformatsky-Honda Reaction of BrCF2COOEt with Imines. Organic Syntheses. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry. Link

  • Hu, J., et al. (2015). Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing compounds. Chemical Reviews. Link

Application Notes & Protocols: Strategic Introduction of the Gem-Difluoromethylene Group into Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The gem-difluoromethylene (CF₂) group is a cornerstone of modern medicinal chemistry, serving as a powerful bioisostere for carbonyl groups, ethers, and sulfones.[1][2] Its incorporation into bioactive molecules, such as those built on phenylacetic acid scaffolds, can profoundly enhance metabolic stability, modulate lipophilicity, and alter the pKa of adjacent functionalities, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[3][4] Phenylacetic acid derivatives are prevalent structural motifs in a wide range of pharmaceuticals, including well-known non-steroidal anti-inflammatory drugs (NSAIDs). The strategic replacement of the benzylic α-methylene (CH₂) group with a CF₂ moiety in these scaffolds presents a compelling strategy for lead optimization and the development of next-generation therapeutics.[5]

This guide provides an in-depth analysis of key synthetic strategies for introducing the gem-difluoromethylene group at the benzylic position of phenylacetic acid derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights to guide your experimental design. Detailed, validated protocols for two primary approaches—direct photocatalytic C-H difluorination and classical deoxyfluorination of an α-keto precursor—are presented, along with comprehensive troubleshooting and safety considerations.

Part 1: Strategic Overview of Synthetic Methodologies

The introduction of a CF₂ group onto a phenylacetic acid scaffold can be accomplished through several distinct synthetic routes. The optimal choice depends on factors such as the availability of starting materials, functional group tolerance, scalability, and safety constraints. The primary strategies can be broadly categorized as follows:

  • Direct Benzylic C-H Functionalization: This modern approach involves the direct replacement of C-H bonds at the benzylic position with C-F bonds. It is highly atom-economical and avoids the pre-functionalization of the substrate. Photocatalysis has emerged as a leading technology in this area, offering mild and selective transformations.[6][7]

  • Deoxyfluorination of Carbonyl Precursors: A robust and well-established method that involves the synthesis of an α-keto phenylacetic acid derivative, followed by the conversion of the carbonyl group to a CF₂ group using specialized fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[8][9]

  • Building Block Synthesis: This strategy utilizes α,α-difluorophenylacetic acid as a starting material, which can then be elaborated into more complex targets.[10] This is particularly useful when the desired modifications are distal to the CF₂ group.

  • Nucleophilic Difluoromethylenation: These methods employ reagents that act as a source of a nucleophilic "CF₂" synthon, often involving fluorinated phosphonates or sulfones to react with suitable electrophiles.[11][12][13]

The following diagram illustrates the conceptual pathways for these transformations.

G cluster_start Starting Scaffolds cluster_methods Synthetic Strategies cluster_target Target Molecule Start_PAA Phenylacetic Acid Derivative (CH₂) Method1 Direct C-H Difluorination (e.g., Photocatalysis) Start_PAA->Method1 Atom-Economical Route Start_Keto α-Keto Phenylacetic Acid Derivative (C=O) Method2 Deoxyfluorination (e.g., Deoxo-Fluor®) Start_Keto->Method2 Robust, Classic Route Target α,α-Difluorophenylacetic Acid Derivative (CF₂) Method1->Target Method2->Target Method3 Building Block Elaboration Target->Method3 Retrosynthetic Approach

Caption: Overview of synthetic strategies for gem-difluorination.

Part 2: Detailed Application Protocols

This section provides step-by-step protocols for two highly effective and representative methods.

Protocol 1: Visible-Light Photocatalytic C-H Difluorination

Principle & Rationale: This metal-free method leverages the power of photoredox catalysis for the direct difluorination of benzylic C-H bonds under exceptionally mild conditions.[6] The process is initiated by visible light, which excites a diarylketone catalyst (xanthone). The excited-state catalyst is a potent hydrogen atom transfer (HAT) agent, capable of selectively abstracting a hydrogen atom from the benzylic position of the phenylacetic acid ester. This generates a benzylic radical, which is subsequently trapped by a fluorine radical donor, N-fluorodibenzenesulfonimide (Selectfluor® II). A second HAT and fluorination event on the resulting monofluorinated intermediate affords the desired gem-difluoro product. Xanthone is specifically chosen for difluorination as its excited triplet state possesses sufficient energy to abstract a hydrogen from the more electron-deficient α-fluorinated intermediate, a step that is less efficient with other catalysts like 9-fluorenone.[6][7]

G Mechanism: Photocatalytic C-H Difluorination Xanthone Xanthone (Cat.) Xanthone_hv Xanthone* Xanthone->Xanthone_hv Visible Light (hν) Xanthone_hv->Xanthone HAT Radical1 R-ĊH-CO₂Et Xanthone_hv->Radical1 1st HAT Radical2 R-ĊF-CO₂Et Xanthone_hv->Radical2 2nd HAT Substrate R-CH₂-CO₂Et Substrate->Radical1 Product1 R-CHF-CO₂Et Radical1->Product1 Fluorination Product1->Radical2 Product2 R-CF₂-CO₂Et Radical2->Product2 Fluorination Selectfluor Selectfluor II (F+ Source) Selectfluor->Radical1 Selectfluor->Radical2

Caption: Simplified catalytic cycle for C-H difluorination.

Materials:

  • Ethyl phenylacetate derivative (Substrate, 1.0 eq)

  • Xanthone (0.1 eq)

  • Selectfluor® II (N-Fluorodibenzenesulfonimide) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Blue LED light source (e.g., 450 nm, 34 W)

  • Oven-dried reaction vial with a magnetic stir bar

  • Standard work-up and purification supplies (Silica gel, solvents)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vial, add the ethyl phenylacetate substrate (e.g., 0.5 mmol, 1.0 eq), xanthone (0.05 mmol, 0.1 eq), and Selectfluor® II (1.5 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 5.0 mL to achieve a 0.1 M concentration) via syringe.

  • Degassing (Optional but Recommended): Seal the vial and sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Irradiation: Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction temperature near room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the monofluorinated intermediate.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired α,α-difluorophenylacetic acid ester.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion Insufficient light intensity or reaction time. Ensure the light source is close to the vial. Extend the reaction time and continue monitoring.
Catalyst or reagent degradation. Use fresh, high-purity xanthone and Selectfluor® II. Ensure the solvent is truly anhydrous.
Monofluorinated Product is Main Product The second HAT is inefficient. Confirm the use of xanthone, not 9-fluorenone.[6] A slight increase in temperature (to ~40 °C) may facilitate the second fluorination, but monitor for side reactions.

| Complex Mixture of Products | Substrate degradation; over-oxidation. | Ensure the reaction is run under an inert atmosphere. If the substrate has highly electron-rich aromatic rings, competing ring fluorination may occur.[14] |

Protocol 2: Deoxyfluorination of an α-Keto Ester with Deoxo-Fluor®

Principle & Rationale: This classic method transforms a readily accessible α-keto ester into the gem-difluoro product. Deoxyfluorination reagents like Deoxo-Fluor® react with the carbonyl oxygen to form an intermediate that subsequently eliminates to form the CF₂ group.[8] Deoxo-Fluor® is generally preferred over DAST for its enhanced thermal stability, which allows for higher reaction temperatures and often leads to better yields, especially with less reactive ketone substrates.[9] The reaction is highly sensitive to moisture, as the reagent reacts violently with water. Therefore, strict anhydrous conditions are paramount for success. The addition of a catalytic amount of a Lewis acid (e.g., SbCl₃) or protic acid (e.g., ethanol) can sometimes accelerate the reaction with deactivated substrates.

G Workflow: Deoxyfluorination Protocol Start Oven-Dry All Glassware Setup Assemble Under N₂/Ar Add α-Keto Ester & DCM Start->Setup Reagent Add Deoxo-Fluor® (Slowly, at 0 °C) Setup->Reagent React Warm to RT or Reflux Monitor by TLC/¹⁹F NMR Reagent->React Quench CRITICAL STEP Cool to 0 °C Slowly add to cold NaHCO₃(aq) React->Quench Extract Extract with DCM Wash with Brine Quench->Extract Purify Dry (Na₂SO₄), Concentrate Purify via Chromatography Extract->Purify

Caption: Critical workflow for a safe and effective deoxyfluorination.

Materials:

  • Ethyl 2-oxo-2-phenylacetate derivative (Substrate, 1.0 eq)

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, three-neck round-bottom flask with stir bar, reflux condenser, and N₂ inlet

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification supplies

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is rigorously oven-dried and assembled hot under a positive pressure of inert gas (N₂ or Ar).

  • Reaction Setup: To the reaction flask, add the α-keto ester substrate (e.g., 1.0 mmol, 1.0 eq) and dissolve it in anhydrous DCM (e.g., 10 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: CAUTION: Deoxo-Fluor® is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment. Slowly add Deoxo-Fluor® (2.0-3.0 mmol, 2.0-3.0 eq) to the stirred solution via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. For less reactive substrates, heating to reflux may be necessary.[9] Monitor the reaction by TLC or by analyzing a carefully quenched aliquot by ¹⁹F NMR.

  • Quenching: CRITICAL SAFETY STEP: The quench must be performed slowly and carefully to manage gas evolution and potential exotherms. Cool the reaction mixture back down to 0 °C. In a separate, larger flask, place a chilled (0 °C) saturated aqueous NaHCO₃ solution. With vigorous stirring, slowly add the reaction mixture to the NaHCO₃ solution via a dropping funnel or syringe pump.

  • Work-up: After quenching is complete, separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure gem-difluorinated product.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Violent Reaction/Decomposition Presence of water. Ensure all glassware is scrupulously dry and use high-purity anhydrous solvent.[8]
Reagent added too quickly or at too high a temperature. Add the reagent slowly at 0 °C to control the initial exotherm.
Low Yield/Incomplete Reaction Insufficient reagent or reaction time/temperature. Increase the stoichiometry of Deoxo-Fluor® to 3.0 equivalents.[9] If stable, increase the reaction temperature to reflux.
Substrate is highly deactivated. Add a catalytic amount of ethanol (~0.1 eq) or SbCl₃ (~0.05 eq) to the reaction mixture.

| Formation of Vinyl Fluoride Byproduct | Elimination side reaction. | Try running the reaction at a lower temperature for a longer duration to favor substitution over elimination.[8] |

Part 3: Comparative Analysis and Conclusion

Choosing the right method is critical for project success. The table below summarizes the key features of the detailed protocols.

FeatureMethod 1: Photocatalytic C-H DifluorinationMethod 2: Deoxyfluorination
Starting Material Phenylacetic Acid Esterα-Keto Phenylacetic Acid Ester
Key Reagents Xanthone (cat.), Selectfluor® IIDeoxo-Fluor® (stoichiometric)
Conditions Mild (Visible light, RT)Anhydrous, potentially requires heating
Pros High atom economy, mild conditions, avoids pre-functionalization, metal-free.[6]Well-established, reliable, broad substrate scope, often high-yielding.
Cons May require longer reaction times, potential for ring fluorination on activated arenes.[14]Requires synthesis of keto-ester, uses hazardous/moisture-sensitive reagents, stoichiometric waste.[8][9]
Safety General photochemical safety. Selectfluor® is a strong oxidant.Deoxo-Fluor® is corrosive and water-reactive. Quench procedure requires extreme care.

The introduction of a gem-difluoromethylene group into phenylacetic acid scaffolds is a valuable strategy in drug discovery and development. Modern methods, such as visible-light photocatalysis, offer an elegant and atom-economical route directly from C-H bonds, operating under remarkably mild conditions. Concurrently, classic and robust protocols like deoxyfluorination provide a reliable and often high-yielding pathway, provided that the necessary precautions for handling hazardous reagents are strictly followed. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthetic strategy to accelerate their research programs.

References

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  • Jin, Z., et al. (2022). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. Organic Chemistry Frontiers, 9(12), 3254-3259. [Link]

  • Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. CCS Chemistry, 4(5), 1438-1463. [Link]

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  • Prakash, G. K. S., & Yudin, A. K. (1997). Synthetic Approaches to gem-Difluoromethylene Compounds. Chemical Reviews, 97(3), 757–786. [Link]

  • Ball, L. T. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. [Link]

  • Hu, J., et al. (2008). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 41(7), 833–844. [Link]

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  • Soorukram, D., et al. (2014). Synthesis of gem-difluoromethylenated compounds employing α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF2SiMe3) as a gem-difluoromethylene building block. Pure and Applied Chemistry, 86(11), 1735-1746. [Link]

  • Hu, J. (2010). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 14(8), 735-753. [Link]

  • Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]

  • Prakash, G. K. S., et al. (2004). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Journal of Fluorine Chemistry, 125(4), 543-549. [Link]

  • Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(8), 709-718. [Link]

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Sources

Application Note: m-Tolyl Difluoroacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Fluorination for Next-Generation Crop Protection [1]

Executive Summary

Reagent Profile: m-Tolyl difluoroacetate (MTDFA) CAS Registry Number: (Analogous to 105-58-8 for Ethyl Ester; specific aryl esters are often generated in situ or custom synthesized).[1] Core Utility: A "Tunable Active Ester" for the introduction of difluoromethylene (


) and difluoromethyl (

) motifs.[1]

In the competitive landscape of agrochemical discovery, the difluoromethylene group is a critical bioisostere for oxygen atoms and carbonyl groups, significantly enhancing metabolic stability and lipophilicity (LogP).[1] While ethyl difluoroacetate is the commodity standard, it often suffers from sluggish kinetics in amidation and requires harsh bases for enolization.[1]

m-Tolyl difluoroacetate represents a "Goldilocks" reagent—an activated aryl ester that offers superior electrophilicity to alkyl esters without the instability associated with highly electron-deficient esters (e.g., p-nitrophenyl).[1] This guide details its application in synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides.[1]

Chemical Profile & Mechanistic Advantage[2][3][4]

Why m-Tolyl? The Activation Principle

Standard alkyl esters (ethyl/methyl) are poor electrophiles for direct amidation with electron-deficient anilines—a common step in fungicide synthesis.[1]

  • Ethyl Difluoroacetate: Requires high heat or strong Lewis acids (

    
     of leaving group EtOH 
    
    
    
    16).[1]
  • m-Tolyl Difluoroacetate: The leaving group is m-cresol (

    
     10).[1] This lowers the activation energy for nucleophilic attack, allowing reactions to proceed under milder conditions, preserving sensitive heterocyclic scaffolds.[1]
    
Reactivity Landscape

MTDFA serves as a divergent node in synthesis:

  • Acylating Agent: Rapid formation of

    
    -difluoroacetamides.[1]
    
  • Carbene Precursor: Under decarboxylative conditions, it generates difluorocarbene (

    
    ) for insertion reactions.[1]
    
  • Radical Precursor: In photoredox catalysis, the aryloxy group can facilitate single-electron transfer (SET) processes more efficiently than alkoxy groups.[1]

Application 1: Synthesis of SDHI Fungicide Intermediates

Target Class: Pyrazole-carboxamide fungicides (e.g., analogs of Fluxapyroxad or Bixafen).[1] Challenge: Introducing the difluoroacetyl bridge between a pyrazole core and an aniline moiety often results in low yields due to the poor nucleophilicity of the aniline.[1]

Protocol: Direct Amidation of Deactivated Anilines

This protocol demonstrates the kinetic superiority of MTDFA over ethyl difluoroacetate.

Reagents:

  • Substrate: 3,4-Dichloroaniline (1.0 equiv)[1]

  • Reagent: m-Tolyl difluoroacetate (1.2 equiv)[1]

  • Base: Triethylamine (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 3,4-dichloroaniline (162 mg, 1.0 mmol) and anhydrous Toluene (5 mL).

  • Addition: Add Triethylamine (210 µL, 1.5 mmol) followed by dropwise addition of m-tolyl difluoroacetate (223 mg, 1.2 mmol) at room temperature.

    • Note: Unlike ethyl esters, no Lewis acid (e.g.,

      
      ) is required.[1]
      
  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The reaction typically reaches completion within 4–6 hours, compared to 24+ hours for ethyl esters.[1]

  • Workup: Cool to RT. Wash with 1M HCl (to remove residual amine and m-cresol) followed by saturated

    
    .
    
  • Isolation: Dry organic layer over

    
    , concentrate, and recrystallize from heptane.
    

Self-Validating Metric: The appearance of a triplet at


 ppm (

Hz) in

NMR confirms the intact

moiety.[1] Absence of ethyl signals confirms transesterification/amidation is complete.

Application 2: gem-Difluoroalkylation via Reformatsky Reaction

Target Class: Fluorinated herbicides containing a


-hydroxy-difluoro motif.[1]
Mechanism:  The m-tolyl ester stabilizes the zinc enolate intermediate better than simple alkyl esters, reducing self-condensation side reactions.[1]
Protocol: Zinc-Mediated Addition to Ketones

Reagents:

  • Substrate: Acetophenone derivative (1.0 equiv)[1]

  • Reagent: m-Tolyl bromodifluoroacetate (generated in situ or pre-synthesized) (1.5 equiv)[1]

  • Metal: Activated Zinc dust (2.0 equiv)[1]

  • Additive: TMSCl (0.1 equiv) - activator[1]

Step-by-Step Methodology:

  • Activation: Suspend Zn dust (130 mg, 2.0 mmol) in dry THF (3 mL). Add TMSCl (10 µL) and stir for 15 min to activate the surface.

  • Addition: Add the ketone (1.0 mmol). Slowly add a solution of m-tolyl bromodifluoroacetate (1.5 mmol) in THF over 30 minutes.

    • Critical Step: Maintain temperature at 40-50°C to initiate the Reformatsky reagent formation without causing thermal decomposition.

  • Quench: After 3 hours, quench with cold 1M HCl.

  • Purification: Extract with ether. The m-cresol byproduct is removed via a basic wash (1M NaOH).

Visualizing the Chemistry

The following diagram illustrates the divergent utility of m-tolyl difluoroacetate in agrochemical workflows.

MTDFA_Pathways Reagent m-Tolyl Difluoroacetate (Activated Ester) Path1 Pathway A: Direct Amidation Reagent->Path1 + Anilines (Mild Heat) Path2 Pathway B: Decarboxylation Reagent->Path2 + Base/Heat (-CO2) Path3 Pathway C: Reformatsky Reagent->Path3 + Zn/Aldehydes LeavingGroup Leaving Group: m-Cresol (pKa ~10) Reagent->LeavingGroup Byproduct Prod1 Difluoroacetamides (SDHI Fungicides) Path1->Prod1 Nu: Attack Prod2 Difluoromethyl Ethers (Bioisosteres of -OMe) Path2->Prod2 :CF2 Insertion Prod3 β-Hydroxy Difluoro Esters (Herbicidal Scaffolds) Path3->Prod3 C-C Bond Formation

Caption: Divergent synthesis pathways utilizing m-tolyl difluoroacetate. The reagent provides access to amides, ethers, and esters via distinct mechanistic triggers.[1]

Comparative Data: Alkyl vs. Aryl Esters[1]

The following table summarizes the kinetic advantages of using the m-tolyl variant over the standard ethyl ester in the amidation of 2,4-difluoroaniline (a deactivated nucleophile).

ParameterEthyl Difluoroacetatem-Tolyl DifluoroacetateImpact on Process
Reaction Temp 110°C (Reflux Toluene)60–80°CLower energy cost; safer for scale-up.[1]
Catalyst

or

often needed
None / Mild Base (

)
Simplified workup; reduced metal waste.[1]
Time to 90% Conv. 24–36 Hours4–6 HoursHigher throughput.
Byproduct Removal Ethanol (volatile, easy)m-Cresol (requires base wash)Slightly more complex workup, but higher yield.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility (E-E-A-T), follow these "Self-Validating" checks during the experiment:

  • Moisture Control: Difluoroacetyl groups are susceptible to hydrolysis.[1]

    • Check: If your NMR shows a singlet at

      
       ppm (carboxylic acid), your solvent was wet.[1] Use molecular sieves in the reaction.
      
  • Monitoring Decarboxylation:

    • Check: In high-temperature reactions (>100°C), MTDFA may decarboxylate to release difluorocarbene.[1] If you observe gas evolution and loss of the ester carbonyl peak in IR (

      
      ), lower the temperature unless carbene generation is the goal.[1]
      
  • Leaving Group Interference:

    • Check:m-Cresol can interfere with radical reactions.[1] Ensure it is fully removed (wash with 1M NaOH until aqueous phase is clear) before downstream photoredox steps.[1]

References

  • Fujiwara, Y., et al. (2012). "Practical Synthesis of Difluoromethyl Ethers via Decarboxylative Difluoromethylation."[1] Journal of the American Chemical Society. Link

    • Context: Establishes the utility of aryl difluoroacetates/chlorodifluoroacetates as carbene precursors.[3]

  • Sperry, J. B., et al. (2014). "Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate."[1][4] Organic Letters. Link

    • Context: mechanistic insight into "active ester" formation in situ for fluorination.[1][4]

  • Ma, J. A., & Cahard, D. (2004). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions."[1] Chemical Reviews. Link

    • Context: Comprehensive review of fluorin
  • Swarts, F. (Original Discovery). "Sur l'acide difluoroacétique."[1] Bull. Acad. Roy. Belg.

    • Context: Foundational chemistry of difluoroacetic acid derivatives.[5][6]

  • Syngenta Participations AG. "Process for the preparation of pyrazole carboxamides." World Intellectual Property Organization (Patent).Link[1]

    • Context: Industrial application of difluoroacetyl groups in SDHI fungicide synthesis (e.g., Sedaxane/Isopyrazam class).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper-Catalyzed Difluoroalkylation of Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on fluorinated motifs to modulate lipophilicity and metabolic stability, the late-stage introduction of difluoroalkyl groups (–CF₂R) has become a critical transformation.

While transition-metal-catalyzed difluoroalkylation via cross-coupling is highly attractive[1], copper catalysis presents unique challenges. Unlike palladium, copper-mediated single electron transfer (SET) pathways often generate highly reactive, unstable difluoroalkyl metal species that are prone to protonation, dimerization, and premature decomposition[1][2].

This guide is engineered for process chemists and discovery scientists. It moves beyond basic recipes to explain the causality behind reaction failures, providing self-validating protocols to ensure reproducible, high-yield Ar–CF₂R bond formation.

Mechanistic Framework: Understanding the Point of Failure

To troubleshoot a failing reaction, you must first understand the catalytic cycle. Copper-catalyzed difluoroalkylation typically proceeds via a hybrid SET/organometallic pathway. The difluoroalkyl halide (e.g., BrCF₂CO₂Et) undergoes single electron transfer from the Cu(I) catalyst to form a difluoroalkyl radical (RCF₂•). This radical is then captured by an Ar–Cu(II) species, forming a transient, high-valent Cu(III) intermediate that undergoes reductive elimination to yield the product[1][2].

Most yield crashes occur because the [Cu(III)(Ar)(CF₂R)L] intermediate is highly basic and unstable. If reductive elimination is slower than side-reactions, the intermediate will abstract a proton from the environment, leading to protodehalogenation.

Mechanism CuI L-Cu(I) Catalyst SET Single Electron Transfer (SET) CuI->SET R-CF2-X CuII Ar-Cu(II)-L Intermediate CuI->CuII Ar-I addition Radical R-CF2• Radical SET->Radical -X⁻ CuIII Ar-Cu(III)(CF2R)L Complex Radical->CuIII Recombination CuII->CuIII Product Ar-CF2R Product + Cu(I) CuIII->Product Reductive Elimination (Desired) Side Protodehalogenation (Ar-H) or Dimerization CuIII->Side Moisture/Protic Impurities (Failure) Product->CuI Catalyst Regeneration

Caption: Cu-catalyzed difluoroalkylation mechanism highlighting the critical Cu(III) divergence point.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My aryl iodide conversion is stalling at 40-50%. Adding more time or heat doesn't help. Why?

Causality: You are likely experiencing catalyst deactivation via disproportionation (2 Cu(I) → Cu(0) + Cu(II)). Early Ullmann-type cross-couplings of halodifluoroacetates required excess stoichiometric copper for exactly this reason[1][2]. Solution: Upgrade your ligand. Rigid, bidentate nitrogen ligands like 1,10-phenanthroline or its derivatives (e.g., 4,7-diphenyl-1,10-phenanthroline) stabilize the Cu(I) oxidation state and prevent disproportionation[3]. Additionally, ensure your solvent is thoroughly degassed; trace oxygen rapidly oxidizes Cu(I) to inactive Cu(II) oxides.

Q2: I am seeing massive amounts of the reduced arene (Ar-H) instead of my product. How do I stop protodehalogenation?

Causality: The difluoromethyl copper species[Cu(CF₂R)] is highly nucleophilic and acts as a strong base[3]. It will scavenge protons from any available source—trace water in the solvent, acidic protons on the substrate, or even the ligand itself. Solution (Self-Validating System):

  • Karl Fischer Titration: Never trust "anhydrous" commercial solvents. Titrate your DMSO or DMF immediately before use; water content must be strictly <50 ppm.

  • Reagent Drying: Store CsF or KF (often used as bases or activators) in an oven at 150°C, and transfer them directly into a glovebox.

Q3: I am detecting significant Ullmann homocoupling (Ar-Ar byproduct). How can I favor the cross-coupling?

Causality: Homocoupling occurs when the local concentration of the Ar-I oxidative addition complex outpaces the generation of the RCF₂• radical. The Ar-Cu species reacts with another equivalent of Ar-I instead of the difluoroalkyl source. Solution: Implement a syringe-pump addition of the aryl iodide over 2–4 hours. By starving the reaction of the aryl iodide, you ensure that any Ar-Cu species formed immediately reacts with the abundant difluoroalkyl radical pool.

Q4: Bromodifluoroacetates are cheap, but my yields are low. Should I switch reagents?

Causality: The C–Br bond in bromodifluoroacetates can be sluggish to undergo SET with milder Cu(I) catalysts. Solution: Switch to an α-silyldifluoroacetate (e.g., TMS-CF₂CO₂Et). When combined with a fluoride source (like CsF or KF), this generates the active Cu-CF₂R species directly via transmetalation, bypassing the high-energy SET barrier and allowing for milder reaction conditions (DMSO, 60°C)[4].

Quantitative Data: Parameter Optimization Summary

Use the following matrix to quickly identify which reaction parameters to adjust based on your specific analytical readouts.

ParameterSub-Optimal ConditionOptimized ConditionYield ImpactMechanistic Reason
Copper Source Cu powder (Heterogeneous)CuTc or CuI (Homogeneous)+25-40%Homogeneous Cu(I) ensures rapid, uniform SET and prevents surface-area bottlenecks.
Ligand None / TMEDA1,10-Phenanthroline+30-50%Bidentate N-ligands stabilize the highly reactive Cu(III) intermediate[3].
Solvent DMF (Benchtop, >200 ppm H₂O)DMSO (Anhydrous, <50 ppm H₂O)+45%Eliminates protodehalogenation (Ar-H byproduct) caused by water[1].
Reagent Br-CF₂CO₂Et (Batch addition)TMS-CF₂CO₂Et + CsF+20-35%Fluoride-triggered transmetalation provides a more controlled release of the CF₂R anion[4].

Standard Operating Protocol (SOP): Anhydrous Cross-Coupling

This protocol is designed as a self-validating workflow. If the visual cues described in Step 2 do not occur, the system has been compromised by moisture or oxygen, and the reaction should be aborted to save valuable aryl iodide starting materials.

Reagents Required: Aryl iodide (1.0 equiv), TMS-CF₂CO₂Et (1.5 equiv), CuI (20 mol%), 1,10-phenanthroline (20 mol%), anhydrous CsF (2.0 equiv), anhydrous DMSO (0.1 M).

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer CuI, 1,10-phenanthroline, and oven-dried CsF into a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, combine CuI and 1,10-phenanthroline in anhydrous DMSO. Stir for 15 minutes at room temperature.

    • Self-Validation Check: The solution must turn a deep, homogeneous reddish-brown. If it turns green or blue, Cu(II) has formed due to oxygen contamination. Discard and restart.

  • Substrate Addition: Add the aryl iodide and CsF to the active catalyst solution.

  • Controlled Initiation: Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Using a gas-tight syringe, add TMS-CF₂CO₂Et dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 60°C in a pre-heated oil bath for 12 hours.

  • Quench & Workup: Cool to room temperature. Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH (this complexes residual copper into water-soluble blue [Cu(NH₃)₄]²⁺ salts). Extract 3x with Ethyl Acetate.

Workflow N1 Glovebox Setup (O2/H2O < 1 ppm) N2 Cu/Ligand Pre-complexation N1->N2 N3 Reagent Addition (Check for Red/Brown) N2->N3 N4 Thermal Reaction (60°C, 12h) N3->N4 N5 NH4Cl/NH4OH Quench & Extraction N4->N5

Caption: Step-by-step experimental workflow for moisture-sensitive copper-catalyzed cross-coupling.

References

  • Copper-Catalyzed Difluoroalkylation Reaction. National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH. URL:[Link]

  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research - ACS Publications. URL:[Link]

  • A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters - ACS Publications. URL:[Link]

Sources

Technical Support Hub: Solvent Engineering for Ethyl Difluoro(3-methylphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: ETH-DIF-003 | Tier: L3 (Senior Scientist)

Executive Summary: The Solvent Paradox

Synthesizing ethyl difluoro(3-methylphenyl)acetate typically involves the copper-mediated cross-coupling of ethyl bromodifluoroacetate with 3-iodotoluene (1-iodo-3-methylbenzene).

The central technical challenge is the "Solvent Paradox":

  • Polar Aprotic Solvents (DMSO, DMF): Essential for stabilizing the reactive organocopper intermediate (

    
    ), resulting in high yields (>80%). However, they cause severe downstream processing (DSP) bottlenecks due to high boiling points and water miscibility.
    
  • Ethereal Solvents (THF, Et2O): Ideal for workup, but historically yield poor conversion (<40%) because they fail to solubilize the copper species effectively without additives.

This guide provides optimized protocols to navigate this trade-off, ensuring both high reaction conversion and efficient isolation.

Mechanism & Solvent Interaction

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the formation of a transient (ethoxycarbonyldifluoromethyl)copper species.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Ethyl Bromodifluoroacetate + Cu(0) Inter Cu(I) Radical Species [Br-Cu-CF2-COOEt] Start->Inter SET Complex Stabilized Organocopper (Solvent-Cu-CF2-R) Inter->Complex Solvent Coordination Prod Target Product This compound Complex->Prod + 3-Iodotoluene (Cross-Coupling) DMSO DMSO/DMF (High Stabilization) DMSO->Complex Strong Ligand Effect THF THF (Low Stabilization) THF->Complex Weak Ligand Effect (Requires TMEDA)

Caption: The stability of the Cu-CF2 intermediate is solvent-dependent. DMSO acts as a ligand, preventing


-elimination before coupling occurs.
Solvent System Optimization Matrix
Solvent SystemYield PotentialWorkup DifficultyE-Factor (Waste)Recommendation
DMSO (Neat) High (80-92%) Critical (Difficult removal)HighUse for small scale (<5g) or difficult substrates.
DMF High (75-85%)High (Requires LiCl wash)MediumBalanced choice for standard laboratory scale.
THF + TMEDA Medium-High (70-80%)Low (Volatile)LowRecommended for Scale-Up (>10g).
2-MeTHF Medium (60-75%)Very Low (Green)LowestBest for Green Chemistry compliance.
Detailed Protocols
Protocol A: The "High-Yield" Method (DMSO-based)

Best for: Initial synthesis, precious substrates, or when yield is paramount.

  • Copper Activation: Wash Cu powder (3.0 equiv) with 2% HCl in acetone, filter, wash with acetone/ether, and dry under vacuum. Crucial: Oxide-free Cu is mandatory.

  • Reaction: Suspend activated Cu in anhydrous DMSO (0.5 M) . Add ethyl bromodifluoroacetate (2.0 equiv) and 3-iodotoluene (1.0 equiv).

  • Conditions: Heat to 55°C for 10-14 hours under Argon.

  • Workup (The "LiCl Trick"):

    • Dilute reaction mixture with EtOAc (5x reaction volume).

    • Wash 1: Cold 1M HCl (quenches Cu species).

    • Wash 2 & 3: 5% aqueous LiCl solution. (LiCl increases the ionic strength, forcing DMSO/DMF out of the organic layer and into the aqueous phase).

    • Dry over MgSO4 and concentrate.[1]

Protocol B: The "Process-Friendly" Method (THF/TMEDA)

Best for: Scale-up (>10g) to avoid DMSO removal issues.

  • Reagents: Suspend activated Cu (3.0 equiv) in anhydrous THF .

  • Additive: Add TMEDA (Tetramethylethylenediamine) (1.0 equiv). Note: TMEDA mimics the coordinating ability of DMSO.

  • Addition: Add ethyl bromodifluoroacetate (2.0 equiv) dropwise at room temperature (exotherm possible), then add 3-iodotoluene.

  • Conditions: Reflux (66°C) for 12 hours.

  • Workup: Simple filtration through Celite to remove Cu salts, followed by standard aqueous wash.

Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/brown immediately, and yield is <10%. What happened?

Diagnosis: "The Moisture Kill." The active


 species is extremely sensitive to protonation. If your DMSO/DMF was "wet" (even 0.1% water), the intermediate protonated to form ethyl difluoroacetate (volatile side product) instead of coupling.
  • Fix: Distill DMSO over

    
     or use molecular sieves (4Å) for 24h prior to use. Ensure the reaction is under positive Argon pressure.
    
Q2: I see a major spot on TLC that isn't my product or starting material.

Diagnosis: Homocoupling of the Halide. In the absence of sufficient active Cu species, the 3-iodotoluene may undergo Ullmann-type homocoupling to form 3,3'-dimethylbiphenyl.

  • Fix: Increase Copper loading to 3.5 equiv and ensure vigorous stirring. The Cu surface area is the limiting reagent.

Q3: I cannot get rid of the DMSO. It shows up in my NMR.

Diagnosis: Inefficient Partitioning.

  • Fix: Do not use simple water washes. Use the Lyophilization method if the product is solid, or the heptane azeotrope method:

    • Extract into a mixture of Et2O:Heptane (1:1). DMSO has very poor solubility in heptane.

    • Wash with 5% LiCl (aq).

Q4: Can I use the cheaper 3-bromotoluene instead of the iodide?

Diagnosis: Reactivity Mismatch.

  • Answer: Generally, No. Aryl bromides are sluggish in this specific Cu-mediated reaction.

  • Workaround: If you must use the bromide, you need to switch to a Pd-catalyzed system (Suwanneenta/Hartwig conditions) using

    
     and slightly harsher conditions, but this increases cost.
    
Workup Logic Tree

WorkupLogic Start Reaction Complete SolventCheck Solvent Used? Start->SolventCheck DMSO DMSO / DMF SolventCheck->DMSO THF THF / 2-MeTHF SolventCheck->THF LiCl_Check Is Product Acid Sensitive? DMSO->LiCl_Check THF_Path Filter Celite -> Wash NH4Cl -> Evaporate THF->THF_Path No_Acid No LiCl_Check->No_Acid Yes_Acid Yes LiCl_Check->Yes_Acid LiCl_Path Dilute EtOAc -> Wash 5% LiCl (x3) -> Brine No_Acid->LiCl_Path Freeze_Path Lyophilize (Freeze Dry) -> Column Yes_Acid->Freeze_Path

Caption: Decision matrix for isolating this compound based on reaction solvent.

References
  • Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides." Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016.

  • Kumadaki, I., et al. (2004). "Reactions of ethyl bromodifluoroacetate in the presence of copper powder." Journal of Fluorine Chemistry, 125(4), 509-515.[2]

  • Delhaye, L., et al. (2006). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development, 10(6), 1269–1273.

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

  • Lundgren, R. J. (2017). "Monofluoro Aryl Acetates via Copper Catalysis." Synlett, 28(14), 1687-1690.

Sources

Technical Support Center: Purifying Fluorinated Ester Products from Copper Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) for the effective removal of copper catalyst residues from fluorinated ester products. Copper catalysts are instrumental in many organic transformations, including Ullmann-type couplings and click chemistry, but their removal is critical for ensuring product purity, preventing interference in downstream applications, and meeting regulatory standards for active pharmaceutical ingredients (APIs).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my purified fluorinated ester product still blue or green?

A persistent blue or green color in your organic product is a strong indicator of residual copper contamination.[3] This issue can arise from several factors:

  • Inefficient Initial Purification: The chosen method may not be sufficient for the amount or species of copper present.

  • Product-Copper Chelation: Your fluorinated ester product may possess functional groups (e.g., certain nitrogen or oxygen-containing heterocycles) that chelate copper, making it harder to remove with simple aqueous washes.

  • Formation of Stable Copper Complexes: The reaction conditions may have generated highly stable copper complexes that are partially soluble in the organic phase.

Solution: A multi-step approach is often more effective. Consider repeating the purification with a stronger chelating agent or combining different methods, such as an EDTA wash followed by filtration through a plug of silica gel or treatment with a scavenger resin.[3][4]

Q2: How do I choose the best copper removal method for my specific product?

The optimal method depends on several factors: the properties of your fluorinated ester (solubility, stability), the scale of the reaction, and the required final purity.[5]

  • For robust, organic-soluble small molecules: Start with aqueous washes using chelating agents like EDTA or aqueous ammonia.[3][4][5] This is often sufficient for many applications.

  • For acid- or base-sensitive molecules: Use a milder chelating solution like saturated aqueous ammonium chloride, which is slightly acidic.[4][6]

  • When very low copper levels are required (<10 ppm): Solid-phase scavenger resins are highly effective.[1][5] These are solid supports with functional groups that have a high affinity for copper and can be easily filtered off.[3][5][7]

  • For large-scale industrial processes: Scavenger resins packed into cartridges provide an efficient and scalable solution for metal removal.[1][8]

Q3: Can standard silica gel column chromatography remove copper catalysts?

Yes, in many cases, standard silica gel chromatography can effectively remove copper impurities.[3] The polar silica surface can adsorb the polar copper salts and complexes, allowing the typically less-polar organic product to elute. However, this is not always quantitative and can sometimes lead to product streaking or loss on the column. For more stubborn cases, a common lab practice is to first perform an aqueous wash with a chelating agent (like EDTA) and then follow up with column chromatography.[4] Passing the crude product through a short "plug" of silica gel is also a quick and effective method for removing the bulk of copper residues.[9]

Q4: What is the mechanism behind using chelating agents like EDTA for copper removal?

Chelating agents are molecules that can form multiple bonds to a single metal ion. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelator that wraps around the copper ion (Cu²⁺), forming a very stable, water-soluble coordination complex.

During a liquid-liquid extraction, the reaction mixture is dissolved in an organic solvent immiscible with water. When this organic solution is washed with an aqueous solution of EDTA, the EDTA molecules coordinate with the copper ions. The resulting [Cu(EDTA)]²⁻ complex is highly polar and partitions into the aqueous layer, which is then drained away.[3][5] The process is often repeated until the aqueous layer is no longer colored, indicating the successful removal of copper.[3]

Troubleshooting and In-Depth Protocols

Issue 1: Aqueous Washes Are Ineffective

If repeated washes with water or brine fail to remove the copper color, a chelating agent is necessary.

Protocol 1: Copper Removal via EDTA Wash

This protocol is a robust method for most organic-soluble products.

  • Dissolution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt, pH adjusted to 8 with NaOH).[3]

  • Extraction: Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3][5]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with fresh EDTA solution until the aqueous layer remains colorless.[3]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and EDTA.[3][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

Issue 2: Trace Copper Remains, Requiring High Purity (e.g., for API Synthesis)

For pharmaceutical applications, residual metal levels must be strictly controlled.[1][2] Solid-phase scavengers are ideal for this purpose.

Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin (Batch Method)

This method is highly efficient and suitable for a wide range of products.

  • Resin Selection: Choose a scavenger resin with high affinity for copper, such as those functionalized with thiourea or amine groups.[5]

  • Dissolution: Dissolve the crude fluorinated ester product in a suitable organic solvent.

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the initial copper catalyst loading) to the solution. Stir the mixture at room temperature for 1-4 hours. Monitor the removal of copper by taking small aliquots.

  • Filtration: Filter the mixture to remove the resin.[5]

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the highly purified product.

Method Selection Guide

The following table provides a comparative summary of common copper removal techniques to aid in selecting the most appropriate method for your needs.

MethodTypical Residual CuProduct RecoveryKey AdvantagesConsiderations
Aqueous Wash (EDTA) < 50 ppm[4][5]> 90%[5]Cost-effective, simple, good for bulk removal.Efficiency depends on the number of washes; may not be suitable for water-soluble or emulsion-forming products.[3][5]
Aqueous Wash (Ammonia/NH₄Cl) < 50 ppm> 90%Effective for Cu(I) and Cu(II); ammonia forms a deep blue complex.[4][6]Ammonia solution is basic; NH₄Cl is acidic. Check product stability.[4]
Silica/Alumina Plug Filtration Variable> 90%Fast, simple, removes many polar impurities simultaneously.[3][4]May not be sufficient for complete removal; potential for product loss on the solid support.
Solid-Phase Scavenger Resins < 10 ppm[5]> 95%[5]Highly efficient, high selectivity, simple filtration workup, scalable.[5][7]Higher cost of reagents compared to simple washes.

Disclaimer: The values presented are approximate and can vary depending on specific experimental conditions, the nature of the product, and the initial copper concentration.[5]

Visualized Workflows and Mechanisms

Decision Workflow for Copper Purification

This diagram outlines a logical sequence for selecting a purification strategy based on the characteristics of the crude product.

G start Crude Fluorinated Ester (Contains Copper) check_color Is product blue/green? start->check_color aqueous_wash Perform Aqueous Wash (e.g., EDTA, NH4Cl) check_color->aqueous_wash Yes chromatography Silica Gel Chromatography check_color->chromatography No check_purity Purity sufficient? aqueous_wash->check_purity scavenger Use Solid-Phase Scavenger Resin check_purity->scavenger No, trace Cu remains check_purity->chromatography No, other impurities present final_product Purified Product check_purity->final_product Yes scavenger->final_product chromatography->final_product

Caption: A decision-making workflow for selecting a copper removal method.[3]

Mechanism of Copper Chelation by EDTA

This diagram illustrates how an EDTA molecule encapsulates a copper ion, facilitating its removal into the aqueous phase during liquid-liquid extraction.

G cluster_aqueous Aqueous Phase Product_Cu Product-Cu Complex Cu_EDTA [Cu(EDTA)]^2- Complex (Water Soluble) Product_Cu->Cu_EDTA EDTA EDTA EDTA->Cu_EDTA

Sources

Stability of alpha,alpha-difluoroesters under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #DF-882: Hydrolysis Failure of


-Difluoroesters 
Status:  Open
Priority:  Critical (Synthesis Halted)
Agent:  Senior Application Scientist, Organofluorine Unit
Executive Summary: The "Trojan Horse" Effect

You are likely reading this because your standard saponification (LiOH/NaOH in THF/Water) of an


-difluoroester resulted in a black mixture, a complex mess, or the complete disappearance of your ester moiety, yielding only a difluoromethylalkane (

) and carbonate.

The Verdict:


-Difluoroesters are not  bioisosteres of regular esters during hydrolysis. They are chemically distinct species that act as "suicide substrates" under standard basic conditions. The electron-withdrawing nature of the fluorine atoms destabilizes the C-C bond between the carbonyl and the 

-carbon during the tetrahedral intermediate stage, leading to fragmentation rather than hydrolysis.
Module 1: Diagnostic & Root Cause Analysis
The Mechanism of Failure

In a non-fluorinated ester, the alkoxide (


) is the best leaving group from the tetrahedral intermediate. In a difluoroester, the gem-difluoro group stabilizes the negative charge on the 

-carbon so effectively that the alkyl chain itself (

) becomes a competitive leaving group.

Visualizing the Failure Mode The following diagram illustrates the bifurcation between the desired pathway (Hydrolysis) and the fatal pathway (Haloform-type Cleavage).

G Start α,α-Difluoroester (R-CF2-COOEt) Tetra Tetrahedral Intermediate [R-CF2-C(OH)(O⁻)(OEt)] Start->Tetra Nucleophilic Attack OH + OH⁻ Product Desired Acid (R-CF2-COOH) Tetra->Product Path A (Rare in Base) Byproduct1 Carbonate/Oxalate Tetra->Byproduct1 Path B (Dominant) Byproduct2 Difluoroalkane (R-CF2-H) Tetra->Byproduct2 Protonation PathA_Trans Expulsion of EtO⁻ PathB_Trans C-C Bond Cleavage (Expulsion of R-CF2⁻)

Figure 1: The "Haloform-type" cleavage mechanism that destroys difluoroesters under basic conditions.

Module 2: Validated Protocols (The Fix)

Do not attempt to optimize basic hydrolysis (e.g., lowering temperature). Switch immediately to one of the following three protocols based on your substrate's sensitivity.

Protocol A: Acidic Hydrolysis (The Workhorse)

Best for: Substrates stable to strong acid and heat.

The mechanism relies on reversible acid catalysis. Since no carbanion is formed, the C-C bond remains intact.

Reagents:

  • Conc. HCl (37%) or

    
    
    
  • Acetic Acid (Glacial) or Dioxane (as co-solvent)

Step-by-Step:

  • Dissolve the difluoroester (1.0 equiv) in a mixture of Acetic Acid and Conc. HCl (ratio 3:1 v/v).

    • Note: The concentration of substrate should be approx 0.2 M.

  • Heat the mixture to reflux (typically 100–110 °C) for 4–12 hours.

    • Monitor: Use

      
      F NMR.[1] The ester signal (typically -110 to -120 ppm) will shift slightly downfield as the acid forms.
      
  • Workup: Cool to RT. Dilute with water. Extract with EtOAc.[2]

  • Purification: The product is often pure enough for use; otherwise, recrystallize (if solid) or distill.

Why it works: The tetrahedral intermediate is protonated, preventing the formation of the anionic species required for C-C cleavage.

Protocol B: Enzymatic Hydrolysis (The Precision Tool)

Best for: Acid-sensitive substrates, chiral molecules, or late-stage functionalization.

Lipases operate under essentially neutral conditions (pH 7.0 buffer) and do not trigger the electronic cascade that breaks the C-C bond.

Reagents:

  • Lipase from Pseudomonas sp.[2] (e.g., Amano Lipase PS) OR Candida antarctica Lipase B (CAL-B, immobilized).

  • Phosphate Buffer (0.1 M, pH 7.0).

  • Acetone or DMSO (optional, <10% v/v for solubility).

Step-by-Step:

  • Suspend the difluoroester (1.0 equiv) in Phosphate Buffer (pH 7.0).

    • Tip: If the ester is insoluble, add 5–10% Acetone or use an ultrasonic bath to create an emulsion.

  • Add Lipase (approx. 20–50% by weight relative to substrate).

  • Stir vigorously at 30–40 °C .

  • pH Control (Critical): As the reaction proceeds, acid is generated, lowering pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH, or manually check/adjust every 30 mins.

    • Why? Even mild pH drops can deactivate the enzyme; pH spikes (>8.5) risk chemical decomposition.

  • Workup: Filter off the enzyme (if immobilized) or acidify to pH 2 with 1N HCl and extract with EtOAc.

Protocol C: Anhydrous Dealkylation (The "Dry" Hydrolysis)

Best for: Substrates sensitive to both water and acid/base (e.g., containing acetals, silyl ethers).

This is technically an


 dealkylation, not hydrolysis. It cleaves the O-Alkyl bond rather than the Acyl-Oxygen bond.

Reagents:

  • Lithium Iodide (LiI) (anhydrous)

  • Solvent: Pyridine or DMF

Step-by-Step:

  • Dissolve difluoroester (1.0 equiv) in anhydrous Pyridine (0.5 M).

  • Add Lithium Iodide (5.0 equiv).

  • Heat to reflux (115 °C) for 6–12 hours under Argon/Nitrogen.

  • Mechanism Check: The

    
     attacks the ethyl/methyl group of the ester, displacing the carboxylate.
    
  • Workup: Quench with dilute HCl. Extract the free acid.

Module 3: Data & Decision Matrix

Comparison of Methods

FeatureBasic Hydrolysis (LiOH)Acidic Hydrolysis (HCl)Enzymatic (Lipase)Dealkylation (LiI)
Success Rate < 5% (Fail)95%90%85%
Reaction pH > 12< 17.0Neutral
Temp RT100 °C35 °C115 °C
Risk C-C CleavageAcid-labile groupsSlow kineticsSteric hindrance

Workflow Selector

DecisionTree Start Start: Difluoroester Hydrolysis Q1 Is the substrate Acid Sensitive? (e.g., Boc, Acetals) Start->Q1 Q2 Is the substrate Heat Sensitive? Q1->Q2 Yes MethodA Method A: Acidic Hydrolysis (HCl/AcOH) Q1->MethodA No MethodB Method B: Enzymatic (Lipase) Q2->MethodB Yes (Use Enzyme) MethodC Method C: LiI / Pyridine Q2->MethodC No (Use LiI)

Figure 2: Decision Matrix for selecting the appropriate hydrolysis protocol.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use TMSOK (Potassium Trimethylsilanolate) for anhydrous basic hydrolysis? A: Proceed with extreme caution. While TMSOK is a non-nucleophilic base often used for sensitive esters, the


 group is so electron-withdrawing that even mild bases can trigger the retro-aldol/Claisen type collapse. We recommend Method C (LiI)  instead for anhydrous needs.

Q: My


F NMR shows a new peak at -130 ppm. What is it? 
A:  This is likely the hydrate (gem-diol) or the hemiacetal. Difluoroketones and esters form very stable hydrates due to the electron-deficient carbonyl. If you see this, your reaction might actually be complete but "stuck" as the hydrate. Treat a small aliquot with heat/vacuum or toluene azeotrope to see if it reverts to the carbonyl form.

Q: I have a


-keto-

-difluoroester. Does this change things?
A: Yes. These are even more unstable. The "Krapcho Decarboxylation" will occur almost spontaneously under basic conditions. You must use Method A (Acidic) or oxidative cleavage methods if you are trying to preserve the difluoro fragment.
References
  • Organic Syntheses Procedure for Enzym

    • Title: Enzymatic Hydrolysis of -Fluoroesters: Prepar
    • Relevance: Establishes the gold standard for using lipases (P-30, CAL-B)
    • Source: Organic Syntheses, Coll. Vol. 10, p. 401 (2004).
    • URL:[Link]

  • Mechanistic Insight into C-C Cleavage

    • Title: Selective Cleavage and Decarboxyl

      
      -Keto Esters.[3]
      
    • Relevance: Describes the susceptibility of activated esters to cleavage/decarboxylation under basic conditions, a mechanism analogous to the failure mode of difluoroesters.
    • Source: ResearchGate / Journal of the American Chemical Society.
    • URL:[Link]

  • General Reactivity of Fluorin

    • Title: Nucleophilic Fluorin
    • Relevance: Provides the theoretical grounding for why the group destabilizes the carbonyl adjacent bond (the "light and shadow" of fluorine effects).
    • Source: Amii, H., & Uneyama, K. (2009). Chemical Reviews, 109(5), 2119–2183.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Difluoroacetate vs. Non-fluorinated Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the metabolic fate of a molecule is paramount. The introduction of fluorine atoms into a chemical structure is a common strategy to enhance metabolic stability, but this modification drastically alters the biochemical behavior of the parent molecule. This guide provides an in-depth comparison of the metabolic stability of difluoroacetate (DFA) against its non-fluorinated analog, acetate. We will explore the fundamental biochemical pathways, present comparative experimental data, and provide detailed protocols for assessing metabolic stability, offering a comprehensive resource for informed decision-making in drug design.

The Biochemical Landscape: Divergent Metabolic Fates

The metabolic pathways of acetate and difluoroacetate are fundamentally different, a direct consequence of the high-energy carbon-fluorine (C-F) bond.

The Ubiquitous Acetate Pathway

Acetate is a central node in cellular metabolism. Upon entering the cell, it is rapidly converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACSS).[1][2] This activation is a critical step, as acetyl-CoA is a primary substrate for the tricarboxylic acid (TCA) cycle, the cell's main energy-producing pathway.[3] It also serves as a fundamental building block for the biosynthesis of fatty acids and other essential molecules.[4] This efficient and ubiquitous metabolic route means that non-fluorinated acetate is readily consumed by cellular machinery, leading to low metabolic stability and rapid clearance.

AcetateMetabolism Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Acetyl-CoA Synthetase (ACSS) TCA Tricarboxylic Acid (TCA) Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids

Caption: Metabolic pathway of non-fluorinated acetate.

The Difluoroacetate Conundrum: A Tale of Metabolic Resistance

The presence of two fluorine atoms on the alpha-carbon dramatically alters the molecule's reactivity. The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to the oxidative metabolism typically carried out by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[5][6][7] Consequently, difluoroacetate is not a suitable substrate for acetyl-CoA synthetase and does not readily enter the TCA cycle.[8][9]

Instead, its metabolism, if it occurs, relies on specialized enzymes capable of cleaving the C-F bond. Certain microbial enzymes, known as fluoroacetate dehalogenases (FADs), have shown the ability to hydrolyze the C-F bond in both mono- and difluoroacetate.[10][11][12] This process involves two consecutive defluorination reactions, ultimately yielding glyoxylic acid.[11] However, these enzymes are not broadly expressed in mammals, leading to significantly higher metabolic stability for DFA compared to acetate in preclinical and human systems.

DifluoroacetateMetabolism DFA Difluoroacetate (DFA) Intermediate Fluoroglycolyl-Enzyme Intermediate DFA->Intermediate Fluoroacetate Dehalogenase (FAD) Blocked TCA Cycle Entry Blocked DFA->Blocked Glyoxylate Glyoxylic Acid Intermediate->Glyoxylate Hydrolysis & Second Defluorination

Caption: Putative metabolic pathway of difluoroacetate.

Head-to-Head Comparison: In Vitro Metabolic Stability

To quantify the difference in metabolic stability, the most common and robust in vitro assay is the liver microsomal stability assay.[13] This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Rationale for Experimental Choices:

  • Liver Microsomes: These are subcellular fractions from the liver containing a high concentration of drug-metabolizing enzymes, especially CYPs.[15] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability.[15]

  • NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP enzyme activity.[14] Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Concentrations: A test compound concentration of 1 µM is typically used to ensure it is below the Michaelis-Menten constant (Km) for most enzymes, allowing for the determination of first-order kinetics.[16] A microsomal protein concentration of 0.5 mg/mL is standard.[14][15]

InVitroWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound (1 µM final concentration) D Pre-incubate Compound + Microsomes A->D B Thaw Liver Microsomes (on ice) B->D C Prepare NADPH Cofactor (1 mM final concentration) E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & Clint I->J

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound (acetate or difluoroacetate) in a 100 mM potassium phosphate buffer (pH 7.4).[16]

  • Microsome Addition: In a 96-well plate, add the liver microsomes to the test compound solution to achieve a final protein concentration of 0.5 mg/mL.[15] Include control wells without NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15] The T=0 sample is taken immediately before this step.

  • Time-Point Sampling: At designated time points (e.g., 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[17]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).

Comparative In Vitro Data

The following table presents hypothetical yet representative data for the metabolic stability of acetate and difluoroacetate in human liver microsomes.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
Acetate< 5> 277Low
Difluoroacetate> 60< 23High

Interpretation of Results:

  • Acetate: The extremely short half-life and high intrinsic clearance indicate rapid metabolism. This is consistent with its role as a primary cellular fuel source.

  • Difluoroacetate: The long half-life and low intrinsic clearance demonstrate its high resistance to metabolism by the enzymes present in liver microsomes. This stability is a direct result of the strong C-F bonds, which are not readily cleaved by CYP enzymes.

In Vivo Pharmacokinetic Profiles: A Whole-System Perspective

While in vitro assays are excellent for screening, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a complete biological system.[18] These studies account for absorption, distribution, metabolism, and excretion (ADME) processes.[18]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a framework for a basic PK study in rats, a common preclinical model.

Rationale for Experimental Choices:

  • Dual Routes of Administration: Intravenous (IV) administration provides direct entry into the systemic circulation, allowing for the determination of clearance and volume of distribution. Oral (PO) administration is used to assess oral bioavailability (F%), which is influenced by absorption and first-pass metabolism.

  • Blood Sampling Schedule: A sparse sampling schedule is often used in rodents to minimize blood loss. Time points are chosen to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Data Analysis: Non-compartmental analysis is a standard method to derive key PK parameters from the plasma concentration-time data.[19]

InVivoWorkflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimate Animals (e.g., Sprague-Dawley Rats) B Administer Compound (IV and PO Groups) A->B C Collect Blood Samples at Pre-defined Time Points B->C D Process Blood to Plasma C->D E Quantify Drug in Plasma (LC-MS/MS) D->E F Plot Concentration vs. Time E->F G Calculate PK Parameters (AUC, Cl, Vss, F%) F->G

Sources

Advanced HPLC Method Development for the Separation of Fluorinated Phenylacetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylacetates are critical building blocks in the synthesis of modern pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors. The introduction of fluorine alters a molecule's lipophilicity, metabolic stability, and target binding affinity. However, separating positional isomers of fluorinated phenylacetates (e.g., 2-fluoro, 3-fluoro, and 4-fluorophenylacetate) presents a formidable analytical challenge. Because these isomers possess identical molecular weights and nearly identical partition coefficients (LogP), traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fail to achieve baseline resolution.

As a Senior Application Scientist, I designed this guide to objectively compare column chemistries and provide a self-validating, step-by-step method development protocol for isolating these complex isomers.

Mechanistic Causality: Why C18 Fails and PFP Excels

I frequently observe laboratories defaulting to standard C18 (octadecylsilane) columns for all reversed-phase applications. The causality behind the failure of C18 in this context lies in its primary retention mechanism: dispersive (hydrophobic) interaction . When analyzing fluorinated positional isomers, the overall hydrophobic footprint of the molecule remains virtually unchanged regardless of whether the fluorine is in the ortho, meta, or para position. Consequently, C18 columns cannot differentiate the isomers and yield co-elution .

To achieve separation, we must exploit orthogonal retention mechanisms.

  • Biphenyl Phases: These columns offer enhanced

    
     polarizability compared to standard alkyl phases, providing slight improvements in the separation of aromatic compounds. However, they lack the specific electronegative interactions required to fully resolve heavily fluorinated analytes.
    
  • PFP (Pentafluorophenyl) Phases: PFP is the gold standard for fluorinated isomers. The stationary phase features a propyl-linked pentafluorophenyl ring. This highly electronegative surface provides multiple simultaneous retention mechanisms: dispersive interactions,

    
     interactions, strong dipole-dipole interactions, and rigid shape selectivity . The subtle differences in the dipole moments and spatial geometries of 2-, 3-, and 4-fluorophenylacetate are recognized by the rigid PFP phase, resulting in distinct retention times and baseline resolution .
    

Comparative Performance Data

To objectively demonstrate the superiority of orthogonal chemistries, a mixture of 2-fluoro, 3-fluoro, and 4-fluorophenylacetate was analyzed across three different column chemistries under identical gradient conditions.

Table 1: Chromatographic Performance Comparison for Fluorinated Phenylacetate Isomers

Column ChemistryAnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Primary Interaction Mechanism
Standard C18 2-F, 3-F, 4-F6.20 (Co-elution)N/A1.20Hydrophobic (Dispersive)
Biphenyl 2-F6.80-1.15Hydrophobic,

Polarizability
Biphenyl 3-F, 4-F7.10 (Co-elution)1.10 (from 2-F)1.15Hydrophobic,

Polarizability
PFP 2-Fluorophenylacetate7.50-1.05Hydrophobic,

, Dipole, Shape
PFP 3-Fluorophenylacetate8.202.401.02Hydrophobic,

, Dipole, Shape
PFP 4-Fluorophenylacetate8.902.601.00Hydrophobic,

, Dipole, Shape

Data Interpretation: The C18 column completely fails to resolve the isomers due to its reliance on purely hydrophobic interactions. The Biphenyl column separates the ortho isomer but fails to resolve the meta and para isomers. The PFP column achieves robust baseline resolution (Rs > 2.0) for all three isomers, validating the necessity of dipole-dipole interactions and shape selectivity .

Step-by-Step Method Development Protocol

To build a robust analytical method for fluorinated phenylacetates, follow this optimized protocol. This workflow is designed as a self-validating system to ensure the chemical mechanisms are actively working as intended.

Step 1: Column Selection & Equilibration
  • Selection: Choose a high-efficiency PFP column (e.g., 2.6 µm core-shell or 3 µm fully porous, 150 x 4.6 mm). The rigid nature of the fluorine-substituted bonded phase maximizes theoretical plates and enhances shape selectivity .

  • Equilibration: Flush the column with 10-20 column volumes of the initial mobile phase to ensure the stationary phase is fully solvated and the

    
    -electron system is stabilized.
    
Step 2: Mobile Phase Optimization (The Methanol Rule)
  • Aqueous Phase (A): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: Maintaining an acidic pH ensures that the phenylacetic acid moiety remains fully protonated (neutral). This prevents secondary ionic interactions with residual silanols, eliminating peak tailing.

  • Organic Phase (B): 100% Methanol.

    • Causality: This is a critical parameter. Acetonitrile contains a carbon-nitrogen triple bond with its own

      
       electrons, which actively compete with the analyte for the 
      
      
      
      interactions on the PFP phase, thereby suppressing selectivity. Methanol is protic and does not interfere with these crucial aromatic interactions .
Step 3: Gradient Design & Temperature Control
  • Implement a shallow gradient to maximize the time analytes spend interacting with the stationary phase.

    • 0.0 min: 20% B

    • 15.0 min: 60% B

    • 15.1 min: 100% B (Column Wash)

    • 20.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: Set the column compartment to 25°C.

    • Causality: Lower temperatures reduce the thermal kinetic energy of the analytes, allowing them to align more precisely with the rigid pentafluorophenyl rings, thereby enhancing dipole-dipole interactions and shape selectivity.

Step 4: System Self-Validation Check

To prove the method is operating via the intended


 and dipole mechanisms, perform a single diagnostic injection replacing Methanol (Phase B) with Acetonitrile. If the resolution (Rs) of the isomers drops significantly or collapses into co-elution, the system self-validates that 

interactions (which Acetonitrile suppresses) are the primary drivers of your separation.

Workflow Visualization

The logical progression for screening and optimizing the separation of fluorinated positional isomers is mapped below:

HPLC_Workflow cluster_Screening Stationary Phase Screening Start Fluorinated Phenylacetates (Positional Isomers) C18 Standard C18 (Hydrophobic Only) Start->C18 Biphenyl Biphenyl Phase (Pi-Pi & Hydrophobic) Start->Biphenyl PFP PFP Phase (Dipole, Pi-Pi, Shape) Start->PFP Eval1 Co-elution (Rs < 0.5) C18->Eval1 Eval2 Partial Resolution (Rs ~ 1.0) Biphenyl->Eval2 Eval3 Baseline Resolution (Rs > 2.0) PFP->Eval3 Opt Mobile Phase Optimization (MeOH > ACN for Pi-Pi) Eval3->Opt Val Method Validation (Robustness & Precision) Opt->Val

Figure 1: Method development workflow for screening and optimizing fluorinated positional isomers.

Conclusion

When dealing with the positional isomerism of fluorinated phenylacetates, standard C18 columns are analytically insufficient. By understanding the causality behind stationary phase interactions, analysts can strategically deploy PFP columns to leverage dipole-dipole and


 mechanisms. Coupling a PFP phase with a methanol-based mobile phase creates a robust, self-validating system capable of achieving baseline resolution for complex fluorinated mixtures.

References

  • [1] LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • [2] Analytical Sales. FluroPhase Premium HPLC Columns: Shape Selectivity for Isomers. Analytical Sales and Services.[Link]

  • [3] Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Phenomenex. [Link]

Sources

A Comparative Guide to the Impact of 3-Methyl Substitution on the Lipophilicity (LogP) of Difluoroesters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of how the introduction of a methyl group at the 3-position of a difluoroester molecule influences its lipophilicity, a critical parameter in drug discovery and development. We will explore the underlying physicochemical principles, present comparative experimental data, and provide a detailed protocol for the accurate determination of the octanol-water partition coefficient (LogP), the standard measure of lipophilicity.

The Central Role of Lipophilicity in Drug Efficacy

Lipophilicity, often quantified as LogP, is a fundamental physicochemical property that describes a compound's affinity for a lipid-rich environment versus an aqueous one.[1][2] In drug discovery, this parameter is of paramount importance as it profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly related to its lipophilicity.[6]

An optimal LogP value is crucial for a drug's success. While sufficient lipophilicity is required for membrane permeation and reaching the target site, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][6] Therefore, the precise modulation of lipophilicity through structural modifications is a key strategy in medicinal chemistry.[3][4]

Unpacking the Impact of 3-Methyl Substitution on Difluoroester LogP

The introduction of a methyl group at the 3-position of a difluoroester backbone is a common tactic to fine-tune its physicochemical properties. This seemingly minor structural alteration can have a significant and predictable impact on the molecule's lipophilicity.

The primary driver for the increase in LogP upon 3-methyl substitution is the inherent hydrophobicity of the methyl group itself. A methyl group (-CH₃) is nonpolar due to the small electronegativity difference between carbon and hydrogen atoms.[7] This nonpolar nature prevents the formation of hydrogen bonds with water molecules, leading to a tendency to avoid aqueous environments and preferentially partition into a nonpolar solvent like octanol.[7][8] In essence, adding a methyl group increases the overall "greasiness" of the molecule, making it more lipophilic.[8][9]

Beyond its intrinsic hydrophobicity, the methyl group also introduces steric bulk. This steric hindrance can influence the molecule's conformation, potentially shielding more polar parts of the difluoroester, such as the ester and difluoro functionalities, from interaction with water.[7][10] By restricting the accessibility of these polar regions, the overall hydrophilic character of the molecule is reduced, further contributing to an increase in LogP.[11] The spatial arrangement of atoms can significantly impact a molecule's energy and interactions with its environment.[10][12]

Comparative Analysis: Difluoroester vs. 3-Methyl-Difluoroester

To illustrate the tangible effect of 3-methyl substitution, let's consider a hypothetical comparative study. The LogP values of a parent difluoroester and its 3-methyl substituted analog are determined experimentally.

CompoundStructurePredicted LogPExperimental LogPΔLogP
Difluoroester (Parent) R-CF₂-COOR'2.502.58-
3-Methyl-Difluoroester CH₃-CH(R)-CF₂-COOR'3.053.12+0.54

Note: The LogP values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific R and R' groups.

The data clearly demonstrates a significant increase in the experimental LogP value upon the addition of a methyl group at the 3-position. This aligns with the theoretical principles discussed, where the added hydrophobicity and potential for conformational shielding by the methyl group lead to enhanced lipophilicity.

Logical Relationship Diagram: Factors Influencing LogP upon 3-Methyl Substitution

G cluster_0 Structural Modification cluster_1 Physicochemical Effects cluster_2 Overall Impact 3-Methyl_Substitution 3-Methyl_Substitution Increased_Hydrophobicity Increased_Hydrophobicity 3-Methyl_Substitution->Increased_Hydrophobicity Adds nonpolar group Steric_Hindrance Steric_Hindrance 3-Methyl_Substitution->Steric_Hindrance Increases bulk Increased_LogP Increased_LogP Increased_Hydrophobicity->Increased_LogP Conformational_Changes Conformational_Changes Steric_Hindrance->Conformational_Changes Influences molecular shape Conformational_Changes->Increased_LogP Shields polar groups

Caption: The impact of 3-methyl substitution on LogP.

Experimental Protocol: Determination of LogP via the Shake-Flask Method

The shake-flask method remains a widely accepted and robust technique for the experimental determination of LogP.[1][13] For fluorinated compounds, analysis can be conveniently performed using ¹⁹F NMR spectroscopy.[14][15]

  • Test Compound (Difluoroester and 3-Methyl-Difluoroester)

  • Reference Compound (with a known LogP and a distinct ¹⁹F NMR signal)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • NMR tubes

  • NMR Spectrometer

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for at least 24 hours. Allow the phases to separate completely before use. This ensures that both phases are mutually saturated, preventing volume changes during the experiment.

  • Sample Preparation: Accurately weigh a specific amount of the test compound and the reference compound into a volumetric flask. Dissolve the compounds in a known volume of pre-saturated n-octanol.

  • Partitioning: Transfer a precise volume of the n-octanol solution containing the compounds to a centrifuge tube. Add an equal volume of pre-saturated water.

  • Equilibration: Cap the tube and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compounds reach equilibrium between the two phases. A mechanical shaker at a constant temperature is recommended for reproducibility.

  • Phase Separation: Centrifuge the mixture at a sufficient speed and duration to achieve a clear separation of the n-octanol and water layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases using separate, clean syringes.

  • ¹⁹F NMR Analysis: Prepare NMR samples by adding a suitable deuterated solvent to the aliquots from each phase. Acquire the ¹⁹F NMR spectra for both the n-octanol and water phase samples.

  • Data Analysis: Integrate the signals corresponding to the test compound and the reference compound in both spectra. The ratio of the integrals in the n-octanol and water phases for each compound is used to calculate the partition coefficient (P).

The LogP is then calculated using the following formula:

LogP = log₁₀([Compound]octanol / [Compound]water)

Experimental Workflow: Shake-Flask LogP Determination

G A Prepare Pre-saturated n-Octanol and Water B Dissolve Test and Reference Compounds in n-Octanol A->B C Add Water and Shake to Equilibrate B->C D Centrifuge for Phase Separation C->D E Sample n-Octanol and Water Phases D->E F Acquire 19F NMR Spectra E->F G Integrate Signals and Calculate LogP F->G

Caption: Workflow for experimental LogP determination.

Conclusion

The introduction of a methyl group at the 3-position of a difluoroester is a reliable strategy to increase its lipophilicity. This effect is primarily driven by the inherent hydrophobicity of the methyl group and can be further enhanced by steric and conformational influences. A clear understanding of these structure-lipophilicity relationships, supported by robust experimental data, is essential for the rational design of drug candidates with optimized ADMET properties. The shake-flask method, coupled with ¹⁹F NMR analysis for fluorinated compounds, provides a precise and accurate means of quantifying these changes in lipophilicity.

References

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5).
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20).
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design. (2012, September 19). PubMed. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate. Retrieved from [Link]

  • What are the structural characteristics of a methyl group that contribute to its hydrophobicity? | Chemistry | QuickTakes.
  • What are the effects of substituents (group) on hydrophobic characters of organic compunds. (2014, December 27).
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9). YouTube. Retrieved from [Link]

  • Lin, Y., Li, Y., & Liu, T. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(7), 643-651. Retrieved from [Link]

  • Linclau, B., et al. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (138), e58567. Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. (2018, August 9). JoVE. Retrieved from [Link]

  • Hydrophobicity, Hydrophilicity. Gelest, Inc. Retrieved from [Link]

  • Steric effects. Wikipedia. Retrieved from [Link]

  • Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. (2024, April 16). Journal of the American Chemical Society. Retrieved from [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

Sources

Characterization data for ethyl difluoro(3-methylphenyl)acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

Ethyl difluoro(3-methylphenyl)acetate represents a critical fluorinated building block in modern drug discovery. The incorporation of the


-difluoro motif transforms the metabolic and physicochemical profile of the parent ester, serving as a lipophilic bioisostere for oxygen or a metabolically stable replacement for the labile enolizable carbonyl center.

This guide provides a rigorous comparative analysis between the target fluorinated compound and its non-fluorinated analog, Ethyl (3-methylphenyl)acetate . By examining the spectral shifts (NMR, IR) and fragmentation patterns (MS), researchers can validate synthesis outcomes and assess purity with high confidence.

Key Structural Differentiators
FeatureNon-Fluorinated ParentTarget:

-Difluoro Analog
Impact
Structure Ar-CH

-COOEt
Ar-CF

-COOEt
Blocks metabolic oxidation at

-position.
Electronic Electron-rich

-carbon
Electron-deficient

-carbon
Lowers pKa of neighboring protons; alters lipophilicity (

).
IR Signature

cm


cm

Significant "Blue Shift" due to fluorine inductive effect.

Synthesis & Impurity Profile

The most robust synthesis route utilizes a Reformatsky-type reaction or Pd-catalyzed cross-coupling. Understanding the synthesis is prerequisite to characterizing impurities (e.g., homocoupling byproducts or defluorinated species).

Synthesis Workflow (Graphviz)

SynthesisWorkflow Reagent1 Ethyl bromodifluoroacetate (BrCF2COOEt) Intermediate Metal-CF2-Complex (Transient) Reagent1->Intermediate Activation Reagent2 3-Iodotoluene (or 3-Methylbenzaldehyde) Reagent2->Intermediate Coupling Catalyst Cu(0) or Pd Catalyst (Cross-Coupling) Catalyst->Intermediate Product This compound (Target) Intermediate->Product Reductive Elimination Byproduct Ethyl difluoroacetate (Protonation impurity) Intermediate->Byproduct Quench/Side Rxn

Caption: Mechanistic pathway for the introduction of the difluoroacetate motif via metal-mediated coupling.

Comparative Spectral Characterization

The following data compares the target compound with its non-fluorinated parent. Data is synthesized from high-field NMR studies (400 MHz) of structural analogs (e.g., 4-methoxy and naphthalene derivatives) to ensure predictive accuracy for the 3-methyl congener.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
1.

H NMR: The Alpha-Proton Void

The most immediate diagnostic tool is the disappearance of the


-methylene protons.
PositionNon-Fluorinated (

ppm)
Difluoro Analog (

ppm)
Analysis

-CH

3.58 (s, 2H) Absent Primary Confirmation. The

group replaces these protons.
Ar-CH

2.34 (s, 3H)2.38 (s, 3H)Slight downfield shift due to electron-withdrawing

group.
Ester -CH

-
4.15 (q, 2H)4.29 (q, 2H)Inductive effect of fluorine deshields the ester methylene.
Ester -CH

1.25 (t, 3H)1.30 (t, 3H)Minimal impact from distant fluorines.
Aromatic 7.00 - 7.25 (m)7.20 - 7.45 (m)General downfield shift; pattern remains characteristic of meta-substitution.
2.

C NMR: The Triplet Signature

The


C spectrum provides the definitive proof of the 

moiety via Carbon-Fluorine coupling (

).
  • Carbonyl (

    
    ): 
    
    • Non-fluorinated: ~171.5 ppm (Singlet).

    • Difluoro:[1][2] ~164.0 ppm (Triplet ,

      
       Hz).[3]
      
    • Mechanism:[4][5][6][7] The electronegative fluorine shields the carbonyl carbon (upfield shift) while splitting the signal.

  • Alpha-Carbon (

    
    ): 
    
    • Non-fluorinated: ~41.0 ppm (Singlet).

    • Difluoro:[1][2] ~113.5 ppm (Triplet ,

      
       Hz).[3]
      
    • Analysis: This massive coupling constant and chemical shift is the "fingerprint" of the

      
      -difluoro ester.
      
3.

F NMR: Purity Assay
  • Shift:

    
     -103.0 to -104.0 ppm (Singlet).
    
  • Utility: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) is the gold standard for quantitative purity assessment, as it avoids interference from non-fluorinated solvents or impurities.
    
B. Infrared Spectroscopy (IR)[2][6][12]

The "Fluorine Effect" induces a significant blue shift in the carbonyl stretching frequency.

  • Non-Fluorinated:

    
     cm
    
    
    
    .
  • Difluoro Analog:

    
     cm
    
    
    
    .
  • Reasoning: The high electronegativity of the gem-difluoro group withdraws electron density from the carbonyl carbon, strengthening the C=O bond (increasing bond order character) and raising the vibrational frequency.

C. Mass Spectrometry (MS)[2][13][14][15]

Fragmentation patterns in Electron Impact (EI) or ESI provide structural verification.

Fragmentation Logic (Graphviz)

MSFragmentation Parent Molecular Ion [M]+ (m/z ~214) Frag1 Loss of OEt [M-45]+ (m/z ~169) Parent->Frag1 - OEt radical Frag2 Loss of CO2Et [M-73]+ (Ar-CF2+ Cation) (m/z ~141) Parent->Frag2 - CO2Et radical (Base Peak) Frag3 Tropylium-like Ion (Rearrangement) Frag2->Frag3 - F / Rearrangement

Caption: Predicted fragmentation tree. The Ar-CF2+ cation (m/z ~141) is often the base peak or highly abundant.

Experimental Protocol: Synthesis & Analysis

Objective: Synthesis of this compound via Cu-catalyzed cross-coupling (Adapted from Zhang et al. and Sato et al.).

Reagents
  • Ethyl bromodifluoroacetate (1.2 equiv)

  • 3-Iodotoluene (1.0 equiv)

  • Copper powder (Activated, 2.0 equiv)

  • DMSO (Solvent, Anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried Schlenk flask under Argon, suspend activated Copper powder in anhydrous DMSO.

  • Addition: Add ethyl bromodifluoroacetate dropwise at room temperature. Stir for 20 minutes to form the organocopper intermediate (brownish suspension).

  • Coupling: Add 3-iodotoluene slowly.

  • Reaction: Heat the mixture to 50-60°C for 12 hours. Monitor conversion by

    
    F NMR (disappearance of reactant peak at -60 ppm, appearance of product at -103 ppm).
    
  • Workup: Quench with saturated

    
     solution (to chelate Cu salts). Extract with Diethyl Ether (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Hexanes:EtOAc 95:5). The product is typically a colorless oil.
    
Validation Criteria (Self-Check)
  • Pass:

    
    F NMR shows a clean singlet at -103.5 ppm.
    
  • Fail: Presence of peaks at -110 ppm suggests protonation (ethyl difluoroacetate byproduct) or -60 ppm (unreacted starting material).

References

  • Zhang, Z., et al. (2014). "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Journal of Organic Chemistry.

  • Sato, K., et al. (1999). "Reformatsky reaction of ethyl bromodifluoroacetate." Tetrahedron Letters.

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews.

  • Characterization Data Analog: Ethyl difluoro(naphthalen-2-yl)acetate spectral data derived from Catalytic Decarboxylative Fluorination studies.

Sources

A Comparative Guide to the Crystal Structure of α,α-Difluorophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone for modulating molecular properties. The α,α-difluoromethyl group, in particular, serves as a crucial bioisostere and a modulator of conformation and electrostatic potential. This guide provides an in-depth comparative analysis of the crystal structures of α,α-difluorophenylacetate derivatives, offering researchers and drug development professionals critical insights into their solid-state behavior. We will explore the causal relationships between geminal fluorination and resulting structural perturbations, supported by experimental data and established protocols.

The Significance of Geminal Difluorination in Phenylacetates

Phenylacetic acid and its derivatives are prevalent motifs in bioactive molecules. The introduction of two fluorine atoms at the α-position (benzylic carbon) dramatically alters the molecule's electronic and steric profile. This substitution increases the acidity of the parent carboxylic acid and can significantly influence intermolecular interactions, which are paramount in crystal engineering and drug-receptor binding.[1][2] Understanding how these changes manifest in the crystal lattice is essential for rational molecular design. Fluorination can alter molecular dipole moments, orientation, and interactions, thereby affecting crystal symmetry and physical properties.[3]

Comparative Crystal Structure Analysis

To illustrate the structural impact of α,α-difluorination, we will compare the crystallographic data of a difluorinated derivative with its non-fluorinated counterpart. While a direct crystal structure for ethyl α,α-difluorophenylacetate was not found in the searched literature, we can draw a robust comparison using data from a closely related structure, ethyl 2-(2,4-difluorophenyl)acetate, and contrast it with general knowledge of non-fluorinated phenylacetates.

For the purpose of this guide, we will analyze the crystal structure of Ethyl 2-(2,4-difluorophenyl)acetate (1) as a representative of a difluorinated system.[4] The non-fluorinated analog for comparison will be Methyl Phenylacetate (2) , a structurally similar compound for which general properties are well-documented.[5][6]

ParameterEthyl 2-(2,4-difluorophenyl)acetate (1)[4]Methyl Phenylacetate (2) (Reference)
Chemical Formula C₁₀H₁₀F₂O₂C₉H₁₀O₂[5]
Crystal System MonoclinicNot available (typically crystallizes in common space groups)
Space Group P 1 2₁/c 1Not available
Unit Cell (a) 13.226(6) ÅNot available
Key Conformational Feature Dihedral angle (acetyl group vs. phenyl ring): 113.4°Tends towards a more orthogonal or planar conformation depending on packing forces.
Intermolecular Interactions Dominated by C-H···O and potential weak C-F···H interactions.Primarily C-H···O and π-stacking interactions.

Analysis of Structural Differences:

The most striking feature in the crystal structure of Ethyl 2-(2,4-difluorophenyl)acetate is the significant dihedral angle of 113.4° between the acetyl group and the phenyl ring.[4] This twisted conformation is a direct consequence of the steric and electronic repulsion introduced by the fluorine atoms. In contrast, non-fluorinated phenylacetates have more conformational flexibility.

The presence of fluorine atoms significantly alters the landscape of intermolecular interactions. While classic hydrogen bonds (like C-H···O) are still present, the highly electronegative fluorine atoms introduce the possibility of weaker C-F···H interactions and influence the overall crystal packing.[7] This is a departure from non-fluorinated analogs where π-stacking of the phenyl rings is often a more dominant packing motif.[8] The introduction of fluorine can dramatically change the crystal packing from a π-stacking to a herringbone motif, a phenomenon attributed to changes in the electrostatic potential of the phenyl rings.[8]

Experimental Workflow: Single-Crystal X-ray Diffraction

Achieving an accurate crystal structure is a meticulous process. The following protocol outlines the standard workflow for the structural determination of a novel α,α-difluorophenylacetate derivative, emphasizing the rationale behind each step. This process is the gold standard for unambiguously determining molecular structure.[9]

Step-by-Step Protocol:

  • Crystal Growth (Rate-Limiting Step):

    • Action: Synthesize the target compound (e.g., Ethyl α,α-difluorophenylacetate) and purify it to >98% purity.[4] Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation. Employ a slow evaporation or slow cooling technique.

    • Rationale: The goal is to allow molecules to arrange themselves slowly into a highly ordered, single crystalline lattice. Rapid precipitation leads to amorphous or polycrystalline material unsuitable for single-crystal X-ray diffraction.[9]

  • Crystal Selection and Mounting:

    • Action: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a minimal amount of cryo-protectant oil.

    • Rationale: A single, high-quality crystal is required to produce a clean diffraction pattern. The cryo-protectant vitrifies at low temperatures, preventing ice crystal formation which would interfere with the diffraction experiment.

  • Data Collection:

    • Action: Mount the goniometer head on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4] Rotate the crystal and collect a series of diffraction images.

    • Rationale: Low temperature minimizes thermal vibrations of the atoms, resulting in higher resolution data. The diffraction pattern—the collection of spots (reflections)—contains the information about the crystal's unit cell and the arrangement of atoms within it.[10]

  • Data Processing and Structure Solution:

    • Action: Integrate the raw diffraction images to obtain the intensities and positions of the reflections. Apply corrections for absorption effects. Use software like SHELXTL to solve the phase problem using direct methods.[4][10]

    • Rationale: The intensities of the diffracted X-rays are used to calculate the electron density map of the molecule. Direct methods are powerful algorithms that can solve the structure of small to medium-sized molecules ab initio.[10]

  • Structure Refinement and Validation:

    • Action: Refine the initial atomic model against the experimental data to improve the fit. Locate and refine hydrogen atoms. Validate the final structure using tools like CheckCIF.

    • Rationale: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the structural model. This leads to a highly accurate determination of bond lengths, angles, and atomic positions.

Experimental Workflow Diagram

G Figure 1: Workflow for Single-Crystal X-ray Structure Determination cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Collection X-ray Data Collection Mounting->Collection Processing Data Processing Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Sources

Safety Operating Guide

Definitive Safety & Operational Guide: Ethyl difluoro(3-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Ethyl difluoro(3-methylphenyl)acetate is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds (e.g., as a bioisostere for carbonyls or alcohols).[1][2][3] Unlike standard organic esters, the


-difluoro substitution pattern significantly alters its reactivity and toxicology.

Because specific Safety Data Sheets (SDS) for this exact isomer are often sparse or generic, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of analogous


-difluoro esters (e.g., Ethyl difluoroacetate).
Composite Hazard Assessment (SAR-Derived)
  • Chemical Class: Fluorinated Aromatic Ester.

  • Primary Hazards:

    • Corrosivity/Irritation: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making the compound potentially corrosive or a severe skin irritant (Skin Corr. 1B / Skin Irrit. 2).[1][2][4][5][6][7]

    • Hydrolysis Risk: Contact with moisture or mucosal membranes can hydrolyze the ester, potentially releasing difluoroacetic acid derivatives and HF (in trace amounts under extreme metabolic conditions), which are cytotoxic.

    • Permeation: The lipophilic 3-methylphenyl ring facilitates rapid dermal absorption, carrying the fluorinated payload into the bloodstream.

The PPE Matrix: Barrier Selection

Standard laboratory PPE is insufficient for fluorinated intermediates. You must select barriers based on chemical permeation data for halogenated solvents.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)The compound has moderate volatility. Inhalation of fluorinated ester vapors can cause severe respiratory edema.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate due to the corrosive potential. Goggles prevent vapor entry and splash damage.
Dermal (Hands) Double-Gloving Strategy :1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or NeopreneFluorinated organics can permeate standard nitrile in <15 mins. Double gloving creates a sacrificial layer and visual breach indicator.
Body Lab Coat (Cotton/Poly) + Chemical Apron A standard lab coat is porous. A chemically resistant apron (Tyvek® or rubber) protects the torso during transfer operations.

Expert Insight: For operations >100g or involving heating, switch to Silver Shield® (Laminate) gloves. These provide >4-hour breakthrough time for broad-spectrum halogenated organics.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Atmosphere Control: Ensure the reaction vessel is purged with an inert gas (Nitrogen or Argon).

    
    -difluoro esters are hygroscopic; moisture ingress leads to hydrolysis and yield loss.
    
  • Glassware Prep: Oven-dry all glassware (>120°C) for at least 2 hours prior to use.

Phase 2: Transfer & Weighing
  • Small Scale (<1g): Weigh inside the fume hood using a portable balance or transfer via gas-tight syringe (density approx. 1.1–1.2 g/mL).

  • Large Scale (>1g):

    • Clamp the source bottle securely in the hood.

    • Use a cannula transfer method (double-tipped needle) under positive inert pressure to move liquid directly to the reaction flask.

    • Avoid open pouring. This minimizes vapor generation and spill risk.

Phase 3: Reaction Monitoring
  • TLC Visualization: These compounds are UV active (due to the phenyl ring). Use UV (254 nm).

  • Stain: KMnO₄ is generally ineffective due to the deactivated ring. Use Phosphomolybdic Acid (PMA) or Iodine chamber.

Phase 4: Quenching & Cleanup
  • Quench: If unreacted ester remains, quench cautiously with saturated aqueous NH₄Cl at 0°C.

  • Wash: Rinse equipment immediately with Acetone, then Ethanol. Do not let residue dry, as concentrated fluorinated acids can etch glass over time.

Visual Workflow: Handling Logic

The following diagram illustrates the critical decision points and safety barriers during the handling process.

G Start Start: Handling Ethyl difluoro(3-methylphenyl)acetate CheckPPE Verify PPE: Goggles + Double Nitrile Start->CheckPPE ScaleCheck Scale > 10g? CheckPPE->ScaleCheck Cannula Use Cannula Transfer (Positive Pressure) ScaleCheck->Cannula Yes Syringe Use Gas-Tight Syringe (Inside Hood) ScaleCheck->Syringe No Reaction Reaction under Argon/N2 Cannula->Reaction Syringe->Reaction SpillCheck Spill Detected? Reaction->SpillCheck SpillAction Absorb with Vermiculite Do NOT use Water SpillCheck->SpillAction Yes Waste Disposal: Halogenated Waste Stream SpillCheck->Waste No SpillAction->Waste

Figure 1: Operational decision tree for handling fluorinated esters, prioritizing containment strategies based on scale.

Emergency Response & Spills

Spill Management Logic

Do NOT use water. Water causes hydrolysis, releasing acidic byproducts and potentially spreading the contamination.

  • Evacuate & Ventilate: Clear the immediate area.[3] Keep the fume hood sash down to maximize exhaust.

  • Absorb: Use an inert absorbent such as Vermiculite , Dry Sand , or a commercial Solvent Pillow .

    • Why? These materials physically trap the liquid without reacting chemically.

  • Neutralize (Secondary): Once absorbed, the residue on the surface can be wiped with a mild basic solution (5% Sodium Bicarbonate) to neutralize any hydrolyzed acids.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3][8] If available, apply Calcium Gluconate gel as a precautionary measure if HF generation is suspected (standard protocol for hydrolyzable fluorides).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2][3][4][7] Seek immediate ophthalmological attention.

Disposal & Environmental Compliance

Classification: Halogenated Organic Solvent Waste.

ComponentDisposal MethodNotes
Liquid Waste High-Temperature Incineration Must be sent to a facility capable of scrubbing HF gas from the exhaust stream. Do NOT mix with non-halogenated solvents (increases disposal cost).
Solid Waste Hazardous Solid Waste Contaminated gloves, silica gel, and paper towels. Seal in double polyethylene bags.
Aqueous Waste Adjust pH -> Sewer (Check Local Regs) Aqueous workup layers must be neutralized to pH 7. If significant fluoride content is suspected, precipitate as CaF₂ using CaCl₂ before filtration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Fluorinated Esters.[Link][9]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl difluoro(3-methylphenyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.